neoechinulin A
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPIYZIAHOECW-SAIXKJTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neoechinulin A from Aspergillus Species: A Technical Guide to Its Discovery, Isolation, and Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a diketopiperazine-type indole alkaloid, has emerged as a significant secondary metabolite from various fungal species, particularly within the genus Aspergillus.[1][2] Its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties, have positioned it as a promising lead molecule for drug discovery and development.[2][3][4] This technical guide provides a comprehensive overview of the discovery of this compound from Aspergillus species, detailing its isolation, characterization, and key biological functions with a focus on the underlying molecular mechanisms.
Data Presentation
Table 1: Production and Physicochemical Properties of this compound from Aspergillus Species
| Producing Organism | Yield (mg/g) | Molecular Formula | Molar Mass ( g/mol ) | Spectroscopic Data | Reference |
| Aspergillus amstelodami BSX001 | 1.500 | C₁₉H₂₁N₃O₂ | 323.39 | ¹H NMR, ¹³C NMR, ESI-MS | [1] |
| Aspergillus fumigatus MR2012 | 4.2 mg (from 1.1 g DCM fraction) | C₁₉H₂₁N₃O₂ | 323.1707 [M+H]⁺ | HRESIMS, ¹H NMR, ¹³C NMR | [3] |
| Aspergillus niveoglaucus | Not specified | C₁₉H₂₁N₃O₂ | Not specified | ¹H NMR, ¹³C NMR, HRESIMS | [5] |
Table 2: Biological Activities of this compound
| Activity | Assay System | Key Findings | IC₅₀ / Effective Concentration | Reference |
| Antioxidant | DPPH radical scavenging assay | Potent radical scavenging activity | 0.219 mg/mL | [1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Suppression of NO, PGE₂, iNOS, and COX-2 expression | 12.5–100 µM | [6] |
| Neuroprotective | SIN-1-induced cell death in NGF-differentiated PC12 cells | Cytoprotective against oxidative/nitrosative insults | Not specified | [7] |
| Neuroprotective | Peroxynitrite-induced oxidative injury in neuron-like PC12 cells | Protects against cell death | Not specified | [2] |
| Antiviral | SARS-CoV-2 Mpro inhibition assay | Significant inhibition of the main protease | 0.47 µM | [3] |
Experimental Protocols
Fungal Fermentation and Extraction of this compound
This protocol is based on the methodology for Aspergillus amstelodami BSX001.[1]
a. Fungal Culture:
-
Aspergillus amstelodami BSX001 is cultured on a solid-state fermentation medium.
-
The composition of the medium and culture conditions (temperature, duration) are critical for optimal production of this compound.
b. Ultrasound-Assisted Extraction:
-
The fermented solid medium (e.g., 3.1 kg) is mixed with ethyl acetate at a 1:2 ratio (w/v).
-
The mixture is subjected to ultrasonication in an ultrasound cleaner (40 kHz) for 120 minutes at room temperature (25 °C).
-
The ethyl acetate extract is filtered.
-
The filtrate is collected and concentrated under reduced pressure to yield a crude extract.
-
This extraction process is repeated three times to maximize the yield.
c. Optimized Extraction Parameters:
-
Solvent: 72.76% methanol in water
-
Solid-Liquid Ratio: 25 mL/g
-
Soaking Temperature: 50.8 °C
-
Soaking Time: 30 minutes prior to ultrasonication
Isolation and Purification
The crude extract is subjected to chromatographic techniques for the isolation of this compound.[3][5][8]
-
Silica Gel Column Chromatography: The crude extract is fractionated using a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[5][8]
-
Sephadex LH-20 Column Chromatography: Further purification of the fractions containing this compound is achieved using a Sephadex LH-20 column with a suitable solvent such as chloroform or methanol.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is performed on an RP-HPLC system with a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase.[3]
Structural Characterization
The structure of the purified this compound is confirmed by spectroscopic methods.[1][3]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, and HMBC), are employed to elucidate the complete chemical structure.
Biological Assays
a. Anti-inflammatory Activity Assay: [6]
-
RAW264.7 macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of this compound (12.5 µM to 100 µM) for a specific duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
The production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in the culture supernatant is quantified using standard assays (e.g., Griess assay for NO).
-
The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting or RT-PCR.
b. DPPH Radical Scavenging Assay: [1]
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC₅₀ value is then determined.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs [mdpi.com]
- 8. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Neoechinulin A: A Technical Guide for Researchers
An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Indole Alkaloid
Introduction
Neoechinulin A, a diketopiperazine-type indole alkaloid, has emerged as a significant natural product with a broad spectrum of biological activities.[1][2][3] Isolated primarily from fungal sources such as Aspergillus, Eurotium, and Microsporum species, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications.[1][2][3] Its diverse pharmacological profile encompasses anti-inflammatory, anticancer, neuroprotective, and antioxidant properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative data from key experimental assays, and detailed experimental protocols to facilitate further research.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted activities stem from its ability to interact with various molecular targets, leading to a cascade of cellular responses.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of the NF-κB and p38 MAPK signaling pathways.[4][5][6] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound markedly suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][5][7] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5] Furthermore, this compound inhibits the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][5][6] Mechanistically, it blocks the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus.[4][5] Additionally, it selectively inhibits the phosphorylation of p38 MAPK without affecting the ERK and JNK pathways.[4][5]
Anticancer Activity
The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells.[1][3][8] In human cervical cancer (HeLa) cells, this compound upregulates the expression of the tumor suppressor protein p53.[2][8] This, in turn, leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4][8] The activation of this intrinsic apoptotic pathway culminates in the activation of caspase-3, a key executioner caspase, leading to programmed cell death.[1][8]
Neuroprotective Effects
This compound exhibits significant neuroprotective properties against various neurotoxins.[1][9][10] It has been shown to protect neuronal-like PC12 cells from cytotoxicity induced by peroxynitrite (ONOO-), 1-methyl-4-phenylpyridinium (MPP+), and rotenone.[1][3][10] The neuroprotective mechanism is attributed, in part, to its antioxidant and anti-nitration activities.[1][9] The cytoprotective effect is also associated with the potentiation of the cell's NAD(P)H-producing ability.[1] The C8/C9 double bond in the this compound structure is considered crucial for its cytoprotective potential.[1]
Antioxidant Activity
This compound is a recognized antioxidant, capable of scavenging free radicals.[11] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] The antioxidant properties of this compound are believed to contribute to its other biological activities, including its neuroprotective and anti-inflammatory effects.[1][9]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data reported for the biological activities of this compound.
| Activity | Assay | Cell Line/Model | Parameter | Value | Reference(s) |
| Anti-inflammatory | NO Production Inhibition | LPS-stimulated RAW264.7 macrophages | IC50 | 12.5–100 µM | [1] |
| Anticancer | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | 23.4 µM (Neoechinulin D) | [12] |
| Antiviral | SARS-CoV-2 Mpro Inhibition | In vitro enzymatic assay | IC50 | 0.47 µM | [13] |
Note: Data for neoechinulin D is included for comparative purposes as a related compound.
| Activity | Assay | Details | Result | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | - | IC50 = 0.587 mg/mL | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[14]
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[15]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 3 hours.[5]
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.[5][15]
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, collect the cell culture supernatant.[15]
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[15]
-
Incubate the mixture for 15 minutes at room temperature.[15]
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.[14]
3. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]
Neuroprotection Assay in MPP+-induced PC12 Cells
1. Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.[7]
-
To induce differentiation, plate the cells on collagen-coated dishes and treat them with 50 ng/mL of nerve growth factor (NGF) for 3-5 days.[7][18]
2. Neurotoxicity Induction and Treatment:
-
Pre-treat the differentiated PC12 cells with this compound for at least 1 hour.[7]
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 500 µM to 1 mM.[7][19]
3. Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[19][21]
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.[22]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[20]
Apoptosis Assay in HeLa Cells
1. Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[22]
-
Seed the cells in 6-well plates and allow them to attach.[23]
-
Treat the cells with various concentrations of this compound for 24 hours.[24]
2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Harvest the cells by trypsinization and wash them with cold PBS.[23]
-
Resuspend the cells in 1X binding buffer.[24]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[23][24]
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.[23][25]
3. Western Blot for Apoptosis-related Proteins:
-
Prepare cell lysates and perform western blotting as described previously.
-
Use primary antibodies against p53, Bax, Bcl-2, and cleaved caspase-3 to assess the activation of the apoptotic pathway.[26]
DPPH Radical Scavenging Assay
1. Preparation of Reagents:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[27]
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.[28]
2. Assay Procedure:
-
Add the this compound solution or standard to a solution of DPPH in a 96-well plate or cuvettes.[29]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[27][28]
3. Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[30]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anticancer (apoptotic) signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound stands out as a natural product with significant therapeutic potential. Its well-documented anti-inflammatory, anticancer, and neuroprotective activities, underpinned by its modulation of key cellular signaling pathways, make it a subject of intense research interest. This technical guide has provided a consolidated resource for researchers, summarizing the current knowledge on this compound's biological functions, presenting quantitative data for key activities, and offering detailed experimental protocols to guide future studies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and its analogs in various disease contexts.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astaxanthin Suppresses MPP+-Induced Oxidative Damage in PC12 Cells through a Sp1/NR1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 30. researchgate.net [researchgate.net]
Neoechinulin A: A Deep Dive into its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a fungal-derived isoprenyl indole alkaloid, has emerged as a promising natural compound with notable anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. By elucidating the signaling pathways, cellular processes, and key molecular players involved, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent.
Core Anticancer Mechanisms: Apoptosis Induction and Cell Cycle Arrest
The primary anticancer activities of this compound revolve around its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
Induction of Apoptosis
This compound triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide, primarily through the activation of the p53 tumor suppressor protein. In human cervical carcinoma (HeLa) cells, this compound treatment leads to an upregulation of p53.[1] This activation sets off a downstream cascade of events culminating in cell death.
The p53 protein, in turn, modulates the expression of key apoptosis-regulating proteins belonging to the Bcl-2 family. Specifically, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, tipping the balance towards apoptosis. The increased level of Bax promotes the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis. Studies have demonstrated that this compound treatment leads to the activation of caspase-9 and caspase-3 in HeLa cells, leading to the final stages of programmed cell death.[1]
References
Neoechinulin A: A Technical Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a diketopiperazine-type indole alkaloid, is a secondary metabolite produced by various fungi, including species from the genera Aspergillus and Eurotium.[1] Initially recognized for its antioxidant and neuroprotective properties, recent in vitro studies have highlighted its potential as a promising anticancer agent.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, its molecular mechanisms of action, and the experimental protocols used to elucidate these properties.
Anticancer Activity: Quantitative Analysis
This compound has demonstrated cytotoxic and antiproliferative effects against various tumor cells.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Currently, the most well-documented data pertains to its activity against human cervical cancer cells.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Effect | Source |
| HeLa | Cervical Cancer | 1.25 - 10 | Decreased proliferation, Increased apoptosis | [1] |
Further research is required to establish the IC50 values of this compound against a broader spectrum of cancer cell lines to fully characterize its anticancer profile.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. These mechanisms are orchestrated by modulating key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
This compound triggers caspase-dependent apoptosis in cancer cells, a controlled process of cell death essential for tissue homeostasis.[2] The mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[1]
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c facilitates the activation of initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. This mechanism is critically dependent on the tumor suppressor protein p53.
Key Molecular Events:
-
p53 Activation: this compound treatment leads to the upregulation and activation of the p53 tumor suppressor protein.[1]
-
p21 Upregulation: Activated p53 transcriptionally upregulates the expression of p21 (also known as CIP1/WAF1), a potent cyclin-dependent kinase (CDK) inhibitor.[1]
-
CDK Inhibition: p21 binds to and inhibits the activity of cyclin-CDK complexes, which are essential for driving the cell through the different phases of the cell cycle.
-
Cell Cycle Arrest: The inhibition of CDK activity prevents the phosphorylation of key substrates required for cell cycle progression, leading to an arrest, which allows time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Experimental Protocols
The investigation of this compound's anticancer properties relies on a suite of standard in vitro assays. The following sections detail representative methodologies for these key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Analysis of Apoptosis (Flow Cytometry with Annexin V/Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using cell cycle analysis software.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptosis and cell cycle pathways (e.g., Bcl-2, Bax, caspases, p53, p21).
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Following washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with a detector. The intensity of the resulting bands corresponds to the amount of target protein, which can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound has emerged as a natural compound with demonstrable anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. The molecular mechanisms involving the p53 and Bcl-2 signaling pathways provide a solid foundation for its further development.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the efficacy of this compound against a wide panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.
-
In Vivo Studies: Progressing to animal models to assess the compound's therapeutic efficacy, pharmacokinetics, and safety profile in a living system.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify derivatives with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.
The evidence gathered to date strongly supports continued investigation into this compound as a lead compound for the development of novel anticancer therapies.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Neoechinulin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A is a prenylated indole diketopiperazine alkaloid that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This compound and its analogues have been isolated from a variety of natural sources, primarily fungi, and have demonstrated a range of therapeutic potentials, including antioxidant, anti-inflammatory, neuroprotective, and antitumor properties.[1][2] The unique chemical scaffold of this compound, characterized by a diketopiperazine core derived from L-alanine and L-tryptophan with a reverse prenyl group at the C2 position of the indole ring, makes it a compelling target for natural product discovery and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed protocol for its isolation and purification, and an illustrative representation of its biosynthetic pathway.
Natural Sources of this compound
This compound is predominantly produced by various fungal species, particularly those belonging to the genera Aspergillus and Eurotium. These microorganisms have been isolated from diverse environments, including marine sediments, terrestrial soil, and as endophytes in plants. While fungi are the primary producers, stereoisomers and derivatives of this compound have also been reported in some plant species.
Fungal Sources
The most prolific fungal producers of this compound and related compounds are members of the genera Aspergillus and Eurotium. Several species within these genera have been identified as sources of this bioactive metabolite.
Table 1: Fungal Sources of this compound and Related Compounds
| Fungal Species | Environment | Reference |
| Aspergillus amstelodami | Marine-derived | [3] |
| Aspergillus niveoglaucus | Marine sediment | |
| Aspergillus ruber | [4] | |
| Aspergillus chevalieri | [1] | |
| Eurotium cristatum | [1] | |
| Eurotium rubrum | [1] |
Plant Sources
While less common, this compound and its derivatives have been identified in a few plant species. The presence of these compounds in plants may be due to endophytic fungi residing within the plant tissues, which are the actual producers.
Table 2: Plant Sources of this compound and its Derivatives
| Plant Species | Part of Plant | Reference |
| Cannabis sativa (Hemp) | Seed | [1] |
| Tinospora sagittata | Root | [1] |
| Opuntia dillenii | [1] | |
| Cyrtomium fortunei | [1] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a generalized yet detailed methodology synthesized from various published procedures for the isolation of this compound from fungal cultures.
Experimental Protocol: Isolation from Aspergillus amstelodami
This protocol outlines the steps for the isolation and purification of this compound from a solid-state fermentation culture of Aspergillus amstelodami.
1. Fungal Culture and Fermentation:
-
Strain: Aspergillus amstelodami (e.g., BSX001).
-
Culture Medium: Solid rice medium.
-
Fermentation: Inoculate the solid medium with the fungal strain and incubate at 28-30°C for 10-14 days.
2. Extraction:
-
Optimized Ultrasound-Assisted Extraction:
-
Dry the fermented solid culture and grind it into a powder.
-
Suspend the powdered culture in 72.76% methanol at a solid-liquid ratio of 1:25 (g/mL).
-
Sonicate the mixture in an ultrasonic bath at 50.8°C for a specified duration (e.g., 30-60 minutes).
-
Filter the mixture and collect the supernatant. Repeat the extraction process three times to ensure maximum recovery.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.
-
3. Fractionation (Liquid-Liquid Partitioning):
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to partition primarily into the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction in vacuo to yield a semi-purified extract.
4. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in a non-polar solvent (e.g., n-hexane or chloroform).
-
Dissolve the semi-purified ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol or n-hexane-ethyl acetate gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV detection at 254 nm.
-
Pool the fractions containing the compound of interest (identified by comparison with a standard, if available).
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the pooled fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing impurities of different molecular sizes.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative or semi-preparative reverse-phase HPLC.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical mobile phase could be methanol:water (70:30).
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 230 nm and 280 nm).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
5. Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Quantitative Data:
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction method. An optimized ultrasound-assisted extraction from Aspergillus amstelodami has been reported to yield up to 1.500 mg/g of the dried fungal culture.[3]
Visualizing the Isolation and Biosynthesis
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed biosynthetic pathway.
Isolation Workflow
Caption: General workflow for the isolation of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the condensation of two amino acids, L-tryptophan and L-alanine, to form a diketopiperazine core. This core then undergoes a series of enzymatic modifications, primarily prenylation and dehydrogenation, to yield the final product.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound continues to be a molecule of significant scientific interest due to its promising pharmacological profile. Its primary production by readily culturable fungal species makes it an accessible target for natural product isolation. The methodologies outlined in this guide provide a comprehensive framework for researchers to isolate and purify this compound for further investigation. Understanding its natural sources and biosynthetic pathway is crucial for optimizing production, exploring synthetic biology approaches, and developing novel derivatives with enhanced therapeutic properties. This technical guide serves as a valuable resource for professionals in the fields of natural product chemistry, mycology, and drug discovery, facilitating the advancement of research into this important class of bioactive compounds.
References
- 1. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Neoechinulin A: A Comprehensive Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a diketopiperazine-type indole alkaloid, has emerged as a significant natural product with a broad spectrum of biological activities.[1][2][3][4][5] Isolated primarily from fungal sources such as Aspergillus and Eurotium species, this compound has garnered considerable attention for its potential therapeutic applications.[2][6] In vitro and in vivo studies have established this compound as a promising lead molecule in several disease areas, notably as an anticancer, anti-inflammatory, and neuroprotective agent.[2][3][6] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic potential, mechanisms of action, and the experimental evidence supporting its various biological effects.
Therapeutic Potential and Biological Activities
This compound exhibits a diverse range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral activities.[2][3][4] The core structure, particularly the C8/C9 double bond which creates a conjugated system, is considered crucial for many of its biological functions, including its cytoprotective and antioxidant effects.[7]
Data Presentation: Quantitative Analysis of Bioactivities
The following tables summarize the key quantitative data from various studies, highlighting the potent therapeutic potential of this compound and its derivatives.
| Activity | Assay/Model | Test Compound | Result (IC50 / Concentration) | Reference |
| Antiviral | SARS-CoV-2 Mpro Inhibition Assay | This compound | IC50: 0.47 μM | [1] |
| Cytotoxic | PANC-1 (Pancreatic Cancer) Cell Viability | Neoechinulin D | IC50: 23.4 µM | [6] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | This compound | Dose-dependent inhibition (12.5 - 100 µM) | [8] |
| Anti-inflammatory | Prostaglandin E2 (PGE2) Production Inhibition | This compound | Dose-dependent inhibition (12.5 - 100 µM) | [8] |
| Neuroprotective | Attenuation of MPP+ induced cytotoxicity | This compound | 100 µM | [9][10] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cellular stress responses.
Anti-inflammatory Signaling Pathway
This compound has demonstrated significant anti-inflammatory effects by targeting the NF-κB and p38 MAPK signaling cascades in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8] This inhibition leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2][8]
Anticancer Apoptotic Pathway
In cancer cells, such as human cervical carcinoma (HeLa), this compound induces apoptosis through a caspase-dependent mechanism.[3][11] It upregulates the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax.[2][3] This leads to the downregulation of anti-apoptotic proteins like Bcl-2, triggering the activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[2][3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.
Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[8][12]
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in 96-well plates (1.5 x 105 cells/well) and treated with various concentrations of this compound for 24 hours. MTT reagent is added, and absorbance is measured at 570 nm to assess cell viability.[13]
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 3 hours, followed by stimulation with 1 µg/mL of LPS for 18-24 hours.[12]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[13]
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using commercially available ELISA kits.[14]
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (iNOS, COX-2, p38, IκB-α) via Western blotting to elucidate the mechanism of action.[15]
Neuroprotective Effect in PC12 Cells
This protocol describes the assessment of this compound's ability to protect neuronal cells from neurotoxin-induced cell death.[7][9]
-
Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium. For differentiation into a neuron-like phenotype, cells are treated with Nerve Growth Factor (NGF) for 3-4 days.[7][9]
-
Treatment: Differentiated PC12 cells are pre-treated with this compound (e.g., 100 µM) for 12-24 hours.[7][9] A pre-incubation period is often essential for the protective effect.[7]
-
Induction of Cytotoxicity: Neurotoxicity is induced by adding agents like 1-methyl-4-phenylpyridinium (MPP+) (1.0 mM) or 3-morpholinosydnonimine (SIN-1), a peroxynitrite generator.[7][9]
-
Assessment of Cell Viability: After 24 hours of exposure to the neurotoxin, cell viability is quantified. The Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, is commonly used.[7][16]
-
Caspase-3 Activity Assay: To investigate the involvement of apoptosis, caspase-3 activity in the cell lysates can be measured using a fluorometric or colorimetric assay.[17]
Anticancer Apoptosis Assay in HeLa Cells
This protocol details the steps to evaluate the pro-apoptotic effects of this compound on cervical cancer cells.[18][19]
-
Cell Culture: HeLa cells are maintained in DMEM with 10% FBS.
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours to determine the IC50 value.[18]
-
Apoptosis Staining (Annexin V-FITC/PI): To quantify apoptosis, treated cells are collected, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.[18][19]
-
Nuclear Morphology (DAPI Staining): Cells grown on coverslips are treated with this compound, fixed, and stained with DAPI. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.[18]
-
Western Blot Analysis: To confirm the apoptotic pathway, expression levels of key proteins (p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) are analyzed in cell lysates from treated cells.[3]
Conclusion
This compound is a multifaceted natural compound with significant, experimentally-verified therapeutic potential. Its ability to modulate key signaling pathways in inflammation and cancer underscores its promise as a lead compound for drug development. The potent neuroprotective and antiviral activities further broaden its potential applications. Future research should focus on preclinical toxicological and clinical studies to validate these findings and explore the full therapeutic range of this compound and its derivatives.[2][3][6] The detailed protocols and pathway analyses provided in this guide serve as a foundation for researchers to build upon these promising results.
References
- 1. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxic effects of neoechinulin A on tumor cell lines
An In-depth Technical Guide on the Cytotoxic Effects of Neoechinulin A on Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an indole alkaloid secondary metabolite primarily isolated from marine-derived fungi such as Aspergillus, Eurotium, and Microsporum species, has demonstrated notable cytotoxic effects against various tumor cell lines. Its mechanism of action is predominantly centered on the induction of apoptosis through the modulation of key regulatory proteins in the intrinsic cell death pathway. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, including quantitative data on its efficacy, detailed experimental protocols for assessing its effects, and visual representations of the implicated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. The available data is summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Duration | Assay Type | Reference |
| HeLa | Cervical Carcinoma | 1.25 - 10 | Not Specified | Not Specified | [1] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Data Not Available | - | - | - |
Note: While this compound has been studied in other cell lines like the rat pheochromocytoma PC12 line, the reported IC50 values (40-200 µM) are in the context of protection against neurotoxins, not cancer cytotoxicity.[1][2]
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily by inducing programmed cell death (apoptosis) in cancer cells.[3] The mechanism is initiated through the intrinsic, or mitochondrial, pathway, which is governed by the Bcl-2 family of proteins and the p53 tumor suppressor protein.[4]
Key molecular events include:
-
Activation of p53: this compound treatment leads to the upregulation of the p53 tumor suppressor protein.[1][3]
-
Modulation of Bcl-2 Family Proteins: Activated p53 subsequently alters the balance of pro- and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][4]
-
Mitochondrial Disruption: A high Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3]
-
Caspase Cascade Activation: The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][4]
-
Cell Cycle Arrest: In addition to apoptosis, activated p53 can upregulate the expression of p21, a protein that inhibits cell cycle progression, leading to cell cycle arrest.[3]
This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3]
Visualized Signaling Pathways and Workflows
This compound-Induced Apoptotic Pathway
Caption: this compound apoptotic signaling cascade.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for evaluating cytotoxicity.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the cytotoxic effects of this compound.
Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Materials:
-
Tumor cell lines (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5][8]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[9]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol: Protein Expression Analysis (Western Blot for Bax and Bcl-2)
Western blotting is used to detect and quantify the levels of specific proteins, such as Bax and Bcl-2, in cell lysates.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gel)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[13]
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[16]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis on the protein bands, normalizing the levels of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of this compound analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. edspace.american.edu [edspace.american.edu]
Neoechinulin A: A Technical Guide to its Modulation of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, an isoprenyl indole alkaloid primarily isolated from fungal sources such as Aspergillus and Eurotium species, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound modulates critical signaling pathways. The information presented herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This compound has demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective properties, making it a compelling candidate for further investigation.[1][3]
Quantitative Data on this compound's Bioactivity
The following table summarizes the key quantitative data on the effects of this compound across various experimental models. This data highlights its potency and dose-dependent activity in modulating specific cellular responses.
| Biological Effect | Experimental Model | Key Parameter | Concentration/IC50 | Observed Effect | References |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | IC50 | 12.5–100 μM | Inhibition of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β) and cytokines. | [1] |
| Anti-proliferative/Apoptotic | HeLa cells | IC50 | 1.25–10 μM | Inhibition of proliferation and induction of apoptosis. | [1] |
| Neuroprotection | PC12 cells (rotenone-induced neurotoxicity) | IC50 | 100 μM | Cytoprotection against neurotoxin-induced cell death. | [1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition | 12.5–100 μM | Dose-dependent suppression of iNOS and COX-2 expression. | [4][5] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition | 12.5–100 μM | Dose-dependent inhibition of p38 MAPK phosphorylation. | [4] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition | 12.5–100 μM | Dose-dependent inhibition of IκB-α phosphorylation and degradation. | [4] |
| Apoptosis Induction | HeLa cells | Regulation | Not specified | Down-regulation of Bcl-2 and up-regulation of Bax protein expression. | [1] |
Modulation of Signaling Pathways
This compound exerts its biological effects by targeting key nodes in several intracellular signaling cascades. The following sections detail its mechanism of action in the context of inflammation, apoptosis, and cell cycle regulation.
Anti-inflammatory Signaling: Inhibition of NF-κB and p38 MAPK Pathways
In inflammatory responses, particularly those mediated by macrophages, this compound has been shown to be a potent inhibitor of the NF-κB and p38 MAPK signaling pathways.[1][4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of these pathways, leading to the production of pro-inflammatory mediators. This compound intervenes at critical steps in this cascade.
It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include iNOS, COX-2, TNF-α, and IL-1β.[1][4] Concurrently, this compound suppresses the phosphorylation of p38 MAPK, another key kinase in the inflammatory signaling cascade that also regulates the expression of inflammatory mediators.[4][5]
Caption: this compound inhibits inflammatory pathways.
Apoptosis Induction: Modulation of the p53 and Bcl-2 Family Pathways
In the context of cancer, this compound has been shown to induce apoptosis in HeLa cervical cancer cells.[1] Its pro-apoptotic activity is mediated through the tumor suppressor protein p53 and the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.
This compound treatment leads to the upregulation of p53.[1] Activated p53 can then transcriptionally activate pro-apoptotic genes. A key aspect of this compound's action is its ability to modulate the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Specifically, it down-regulates the expression of the anti-apoptotic protein Bcl-2 and up-regulates the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]
Caption: this compound induces apoptosis in cancer cells.
Experimental Protocols
The following sections provide an overview of the methodologies used in the cited studies to investigate the effects of this compound. These are generalized protocols based on the available information and standard laboratory practices.
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (Murine Macrophages): Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Used to study anti-inflammatory effects.[4][5]
-
HeLa (Human Cervical Cancer Cells): Cultured in appropriate media (e.g., DMEM or EMEM) with 10% FBS. Used for apoptosis and anti-cancer studies.[1]
-
PC12 (Rat Pheochromocytoma Cells): Grown in RPMI-1640 medium with horse and fetal bovine serum. Used in neuroprotection assays.[1]
-
-
Treatment:
-
For anti-inflammatory assays, RAW264.7 cells are typically pre-treated with this compound (at concentrations ranging from 12.5 to 100 µM) for a specified period (e.g., 3 hours) before stimulation with LPS (e.g., 1 µg/mL).[4][6]
-
For apoptosis studies, HeLa cells are treated with varying concentrations of this compound (e.g., 1.25 to 10 µM) for 24 to 48 hours.[1]
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β ELISAs: The levels of these cytokines and prostaglandins in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
Western blotting is employed to determine the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p38, p38, p-IκB-α, IκB-α, Bax, Bcl-2, and a loading control like β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacology of Neoechinulin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neoechinulin A, a diketopiperazine indole alkaloid primarily isolated from fungal sources such as Aspergillus and Eurotium species, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, ranging from anti-inflammatory and neuroprotective to anticancer effects, underscore its potential as a lead molecule for drug discovery.[3][4][5] This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.
Core Pharmacological Activities
This compound exhibits a broad spectrum of pharmacological effects, which are largely attributed to its unique chemical structure, particularly the presence of a C-8/C-9 double bond.[3][6] This structural feature is crucial for its cytoprotective and antioxidant properties.[3]
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it dose-dependently suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[7][8] This suppression is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][8] The underlying mechanism for this anti-inflammatory action involves the modulation of critical signaling pathways.
Neuroprotective Effects
This compound exhibits significant neuroprotective properties. It has been shown to protect neuronal cells, such as PC12 cells, from cytotoxicity induced by various neurotoxins, including 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1), a peroxynitrite generator, and 1-methyl-4-phenylpyridinium (MPP+).[5][9][10] The cytoprotective action of this compound in neuronal cells is linked to its ability to inhibit caspase-3-like protease activation and enhance NADH-dehydrogenase activity.[10]
Anticancer Potential
The anticancer activity of this compound has been observed in various cancer cell lines. For instance, in human cervical cancer (HeLa) cells, it induces apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][6] This process is also associated with the activation of the p53 tumor suppressor protein and its downstream target, p21, which leads to cell cycle arrest.[6][11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.
| Activity | Assay/Model | Parameter | Value | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and PGE2 production | Dose-dependent (12.5 µM to 100 µM) | [8] |
| Anticancer | HeLa cells | IC50 | 1.25–10 μM | [3] |
| Antiviral | SARS-CoV-2 Mpro Inhibition | IC50 | 0.47 μM | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
Anti-Inflammatory Signaling
In the context of inflammation, this compound primarily targets the NF-κB and p38 MAPK pathways.
As illustrated, this compound inhibits the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p50/p65 dimer.[7][8] It also significantly inhibits the LPS-induced phosphorylation of p38 MAPK in a dose-dependent manner.[7]
Anticancer Signaling
This compound's anticancer activity is mediated through the induction of apoptosis via the p53/p21 and Bax/Bcl-2 pathways.
This compound treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream effector p21, resulting in cell cycle arrest.[11] Concurrently, it increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-3, a key executioner of apoptosis.[3]
Detailed Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a key in vitro assay used to characterize the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in murine macrophages.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[12]
2. Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 3 hours.[7]
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.[7][13] Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
3. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.
-
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β Production:
-
Collect the cell culture supernatant.
-
Quantify the levels of PGE2, TNF-α, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
4. Western Blot Analysis for Protein Expression:
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p38, total p38, phospho-IκB-α, and total IκB-α.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Use a loading control, such as β-actin, to normalize the protein expression levels.
5. Data Analysis:
-
Express the data as the mean ± standard deviation (SD) from at least three independent experiments.
-
Use appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to determine the statistical significance of the results.
Conclusion
This compound is a multifaceted natural product with a promising pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, neurodegeneration, and cancer highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the pharmacological properties of this compound. Future investigations should focus on preclinical and clinical studies to validate its efficacy and safety for various therapeutic applications.
References
- 1. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Initial Screening of Neoechinulin A for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a diketopiperazine-type indole alkaloid primarily isolated from fungal sources such as Aspergillus and Eurotium species, has emerged as a promising lead molecule in drug discovery.[1][2] Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antiviral properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the initial screening of this compound, summarizing key quantitative data, detailing experimental protocols for cited biological assays, and visualizing associated signaling pathways and workflows.
Quantitative Biological Activity of this compound
The following tables summarize the reported quantitative data for the various biological activities of this compound, providing a clear comparison of its potency across different therapeutic areas.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Parameters | Effective Concentration/IC₅₀ | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E₂ (PGE₂) | 12.5–100 µM (Dose-dependent inhibition) | [2][3] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Dose-dependent decrease | [3] |
Table 2: Neuroprotective Activity of this compound
| Cell Line | Toxin | Measured Parameter | Effective Concentration/IC₅₀ | Reference |
| PC12 Cells | 1-methyl-4-phenylpyridinium (MPP⁺) | Cell Viability | 100 µM (Significant protection) | [4][5] |
| PC12 Cells | 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1) | Cell Viability | IC₅₀ ≈ 200 µM | [6] |
Table 3: Anticancer Activity of this compound
| Cell Line | Measured Parameter | IC₅₀ | Reference |
| HeLa (Cervical Cancer) | Cell Viability | 1.25–10 µM | [7] |
Table 4: Antiviral Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| SARS-CoV-2 Main Protease (Mpro) | Enzymatic Inhibition | 0.47 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
This protocol outlines the procedure to determine the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
a. Cell Culture and Treatment:
-
RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 1 hour.[8]
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours.[8]
b. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
NO production is indirectly quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent.[9]
-
Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[8]
c. Measurement of Prostaglandin E₂ (PGE₂) Production:
-
PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]
Neuroprotective Activity Assessment in PC12 Cells
This protocol describes the method to evaluate the neuroprotective effects of this compound against toxin-induced cell death in rat pheochromocytoma (PC12) cells.
a. Cell Culture and Differentiation:
-
PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
For differentiation into a neuronal phenotype, cells are seeded on collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
b. Toxin-Induced Cytotoxicity Assay:
-
Differentiated PC12 cells are pre-treated with this compound (e.g., 100 µM) for a specified period (e.g., 24 hours).
-
The cells are then exposed to a neurotoxin such as 1 mM MPP⁺ or a concentration of SIN-1 sufficient to induce significant cell death.[5]
-
The incubation with the toxin continues for another 24-48 hours.
c. Cell Viability Assessment (MTT Assay):
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
MTT solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.
Anticancer Activity Assessment in HeLa Cells
This protocol details the procedure for determining the cytotoxic effects of this compound on the human cervical cancer cell line, HeLa.
a. Cell Culture and Treatment:
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 1-20 µM) for a specified duration, typically 24, 48, or 72 hours.[12]
b. Cell Viability Assessment (MTT Assay):
-
Following the treatment period, cell viability is determined using the MTT assay as described in the neuroprotection protocol (Section 2c).
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[13][14]
Antiviral Activity Assessment: SARS-CoV-2 Mpro Inhibition Assay
This protocol outlines a Förster Resonance Energy Transfer (FRET)-based enzymatic assay to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).
a. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
A FRET-based substrate peptide containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound (test compound) and a known Mpro inhibitor (positive control).
b. Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
A solution of the Mpro enzyme is pre-incubated with various concentrations of this compound or control compounds for 15-30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors prevent this cleavage, leading to a lower fluorescence signal.
c. Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.
-
The percent inhibition for each concentration of this compound is calculated relative to the uninhibited control.
-
The IC₅₀ value is determined by fitting the percent inhibition data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its initial screening.
Caption: this compound inhibits LPS-induced inflammation by targeting IKK and p38 MAPK pathways.
Caption: this compound induces apoptosis in cancer cells via the p53 signaling pathway.
Caption: A generalized workflow for the initial screening and characterization of this compound.
References
- 1. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocol for Neoechinulin A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the total synthesis of neoechinulin A, an indole alkaloid with significant antioxidative and cytoprotective properties.[1][2][3][4][5] The information presented is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development in replicating and further exploring the synthesis and biological activities of this promising natural product.
Introduction
This compound is a diketopiperazine-type indole alkaloid isolated from several species of Aspergillus and Eurotium.[1] It has garnered considerable interest due to its potent biological activities, including radical scavenging, anti-inflammatory, antiviral, and neuroprotective effects.[4][5] The unique structure of this compound, featuring a conjugated system extending from the indole moiety to the diketopiperazine ring, is thought to be crucial for its biological functions.[3][4] The total synthesis of this compound not only provides access to the natural product for further biological evaluation but also opens avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties.
The synthetic strategy highlighted herein, primarily based on the work of Aoki et al., involves a convergent approach featuring a key aldol condensation and an intramolecular cyclization to construct the core structure of this compound.[1][2]
Synthetic Strategy Overview
The total synthesis of (-)-neoechinulin A can be achieved through a multi-step sequence. The general workflow involves the preparation of a functionalized indole aldehyde and a diketopiperazine fragment, followed by their coupling and subsequent cyclization to yield the final product.
Caption: Overall workflow for the total synthesis of this compound.
Key Experimental Protocols
The following protocols are based on the synthetic route developed by Aoki et al. and represent the key transformations in the synthesis of (-)-neoechinulin A.[1]
Protocol 1: Aldol Condensation
This crucial step involves the coupling of a 3-formyl indole derivative with a diketopiperazine moiety.
Materials:
-
3-Formyl indole derivative
-
Diketopiperazine derivative
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Lithium diisopropylamide - LDA)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the diketopiperazine derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the cooled solution and stir for 30 minutes to generate the enolate.
-
Add a solution of the 3-formyl indole derivative in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization
This is the final key step to construct the diketopiperazine ring of this compound. The efficiency and stereoselectivity of this step are sensitive to temperature.[6][7]
Materials:
-
Product from the aldol condensation (ΔTrp-L-Ala derivative)
-
Anhydrous toluene
-
Inert atmosphere setup
Procedure:
-
Dissolve the ΔTrp-L-Ala derivative in anhydrous toluene.
-
Heat the solution at 80 °C under an inert atmosphere.[1][6] Heating at higher temperatures (e.g., 110 °C) can lead to partial racemization.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting (-)-neoechinulin A by column chromatography on silica gel.
Data Presentation: Reaction Yields
The following table summarizes the yields for the key steps in a reported total synthesis of (-)-neoechinulin A.
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Reference |
| 1 | Aldol Condensation & Deprotection | 3-Formyl indole derivative, Diketopiperazine derivative | ΔTrp-L-Ala derivative | ~60-70% (over multiple steps) | [1] |
| 2 | Intramolecular Cyclization | ΔTrp-L-Ala derivative | (-)-Neoechinulin A | 58% | [1][6] |
Note: Yields are indicative and may vary based on experimental conditions and scale. The yield for step 1 is an estimation over several transformations leading to the cyclization precursor.
Proposed Cytoprotective Signaling Pathway
This compound has been shown to protect neuronal cells from oxidative stress-induced damage.[2][4] While the exact molecular mechanism is still under investigation, its antioxidant and anti-nitration activities suggest an interference with pathways involved in oxidative damage.[3][8] The C-8/C-9 double bond is crucial for this activity.[3][8]
Caption: Proposed mechanism of cytoprotection by this compound.
Conclusion
The total synthesis of this compound provides a valuable platform for the exploration of its biological activities and the development of new therapeutic agents. The protocols outlined in this document, based on established synthetic routes, offer a guide for researchers to access this complex natural product. Further investigation into the structure-activity relationships of this compound analogs, facilitated by a robust synthetic strategy, holds significant promise for future drug discovery efforts.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of this compound derivatives: new aspects of structure-activity relationships for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 6. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HPLC method for quantification of neoechinulin A
An HPLC Method for the Quantification of Neoechinulin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, an indole alkaloid with significant biological activities, including anti-inflammatory and neuroprotective properties.[1][2][3] As a secondary metabolite produced by various fungi, robust quantification is essential for research, quality control of natural product extracts, and pharmacokinetic studies.[2][3] This protocol proposes a reverse-phase HPLC (RP-HPLC) method with UV detection, based on the known physicochemical properties of this compound and established analytical methodologies for similar indole alkaloids.[4][5][6][7][8][9][10] The method is designed to be specific, accurate, and precise, in accordance with ICH guidelines for analytical method validation.[11][12][13][14]
1. Introduction
This compound is a diketopiperazine-type indole alkaloid that has garnered interest for its diverse pharmacological potential.[1] Accurate quantification of this compound in various matrices, such as fungal fermentation broths, crude extracts, and biological samples, is crucial for advancing its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[15] This application note provides a comprehensive protocol for a proposed HPLC method for this compound quantification.
2. Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the quantification of this compound.
2.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Volumetric flasks and pipettes.
2.2. Chemicals and Reagents
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (analytical grade).
-
Ammonium acetate (analytical grade).
2.3. Chromatographic Conditions
The following conditions are proposed as a starting point for method development and validation, based on common practices for indole alkaloid analysis.[4][7][9][10][16]
| Parameter | Proposed Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid (pH ~3.5) B: Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | 0-5 min: 40% B 5-20 min: 40% to 90% B 20-25 min: 90% B 25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (based on reported UV λmax) |
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 40% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2.5. Sample Preparation (from Fungal Culture)
This is a general procedure that may require optimization depending on the specific sample matrix.
-
Extraction: Lyophilize the fungal mycelium or culture broth. Extract a known amount of the dried material (e.g., 1 gram) with methanol (e.g., 3 x 20 mL). An optimized extraction using 72.76% methanol has been reported and could be a good starting point. Pool the extracts.
-
Concentration: Evaporate the solvent from the pooled extracts under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 5 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[12]
3. Method Validation
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][14][17] The key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a DAD detector. |
| Linearity | A linear relationship between the peak area and concentration should be observed over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The percent recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte and analyzing the samples. |
| Precision | - Repeatability (Intra-day): The Relative Standard Deviation (RSD) of peak areas from replicate injections (n=6) of a standard solution should be ≤ 2%. - Intermediate Precision (Inter-day): The RSD should be ≤ 2% when the analysis is performed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The RSD of the results should be ≤ 2%. |
4. Visualizations
4.1. Experimental Workflow
The overall workflow for the quantification of this compound from a sample to the final result is depicted below.
Caption: Workflow for HPLC Quantification of this compound.
The proposed RP-HPLC method provides a robust framework for the reliable quantification of this compound. By utilizing a common C18 column and a straightforward mobile phase, this method can be readily implemented in most analytical laboratories. Proper validation in accordance with ICH guidelines is critical to ensure that the method is suitable for its intended application, providing accurate and precise data for researchers in natural product chemistry and drug development.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 51551-29-2: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
- 14. database.ich.org [database.ich.org]
- 15. This compound | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. database.ich.org [database.ich.org]
Application Notes and Protocols for Neoechinulin A in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a fungal-derived indole alkaloid, has garnered significant interest in biomedical research due to its diverse biological activities.[1] These activities include anticancer, neuroprotective, and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in cell viability assays, focusing on its effects on cancer cell lines and neuronal cells. This compound has been shown to induce apoptosis in cancer cells and protect neuronal cells from cytotoxic insults.[1]
Mechanism of Action
This compound exerts its effects on cell viability through multiple mechanisms. In cancer cells, it can induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
In the context of neuroprotection, this compound has been demonstrated to shield neuronal cells, such as PC12 cells, from cytotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and rotenone.[2][3][4] It also protects against oxidative stress induced by 3-morpholinosydnonimine (SIN-1), a peroxynitrite generator.[1][5] The neuroprotective effects are attributed to its ability to ameliorate downstream events of mitochondrial dysfunction and its antioxidant properties.[2]
Data Presentation
The following tables summarize the reported cytotoxic and neuroprotective activities of this compound in different cell lines.
Table 1: Cytotoxic Activity of this compound on HeLa Cells
| Parameter | Value | Reference |
| Cell Line | HeLa (Human Cervical Cancer) | [1] |
| Assay | Not specified | [1] |
| IC50 | 1.25–10 µM | [1] |
| Observed Effects | Decreased proliferation, increased apoptosis | [1] |
Table 2: Neuroprotective Activity of this compound on PC12 Cells
| Parameter | Value | Reference |
| Cell Line | PC12 (Rat Pheochromocytoma) | [1] |
| Inducing Agent | SIN-1 | [1] |
| IC50 (Cytoprotection) | 40 µM | [1] |
| Observed Effects | Decreased neuro-cytotoxicity | [1] |
| Inducing Agent | Rotenone | [1] |
| IC50 (Cytoprotection) | 100 µM | [1] |
| Observed Effects | Cytoprotection of neuronal cells | [1] |
| Inducing Agent | General | [1] |
| IC50 (Cytoprotection) | 200 µM | [1] |
| Observed Effects | Decreased neuronal cell death | [1] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity in HeLa Cells using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound on HeLa cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 20 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in HeLa cells treated with this compound using flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 1 x 10^5 cells per well and incubate overnight.
-
Treat the cells with this compound at its IC50 concentration (and other desired concentrations) for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[6][7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the procedure for examining the expression levels of p53, Bax, and Bcl-2 in HeLa cells treated with this compound.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis:
-
Seed and treat HeLa cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize them to the β-actin control.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound impedes the progression of rotenone-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neoechinulin A in Neuroinflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a diketopiperazine-type indole alkaloid primarily isolated from marine fungi of the Aspergillus and Eurotium species, has emerged as a promising candidate for the study and potential treatment of neuroinflammatory conditions. Neuroinflammation, characterized by the activation of glial cells and the subsequent release of pro-inflammatory mediators, is a key pathological feature in a range of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for utilizing this compound in neuroinflammation research, with a focus on its inhibitory effects on key inflammatory pathways in microglial and macrophage cell lines.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects primarily through the modulation of critical signaling pathways involved in the inflammatory cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia and macrophages activate intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and mediators. This compound has been shown to intervene in this process by:
-
Inhibiting the NF-κB Signaling Pathway: this compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκBα). This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes.[1][2]
-
Suppressing the p38 MAPK Signaling Pathway: this compound has been demonstrated to specifically inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another key regulator of inflammatory responses, without affecting the phosphorylation of ERK and JNK MAPKs.[1][2]
By targeting these pathways, this compound effectively reduces the expression and secretion of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound
| This compound Concentration (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |
| 12.5 | Markedly Suppressed | Markedly Suppressed |
| 25 | Markedly Suppressed | Markedly Suppressed |
| 50 | Markedly Suppressed | Markedly Suppressed |
| 100 | Markedly Suppressed | Markedly Suppressed |
Data are summarized from a study by Heo et al. (2013), which demonstrated a dose-dependent inhibition. Specific percentage values were not provided in the text.[1][2]
Table 2: Dose-Dependent Inhibition of TNF-α and IL-1β Secretion by this compound
| This compound Concentration (µM) | Inhibition of TNF-α Secretion | Inhibition of IL-1β Secretion |
| 12.5 | Dose-dependently decreased | Dose-dependently decreased |
| 25 | Dose-dependently decreased | Dose-dependently decreased |
| 50 | Dose-dependently decreased | Dose-dependently decreased |
| 100 | Dose-dependently decreased | Dose-dependently decreased |
Specific IC50 values for TNF-α and IL-1β inhibition by this compound are not currently available in the reviewed literature. The available data indicates a dose-dependent decrease in the secretion of these cytokines.[1][2]
Mandatory Visualization
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and LPS-induced Neuroinflammation Model
This protocol describes the in vitro induction of a neuroinflammatory response in BV-2 microglial cells or RAW264.7 macrophage cells using LPS.
Materials:
-
BV-2 murine microglial cells or RAW264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture:
-
Culture BV-2 or RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Seed cells into appropriate culture plates at a desired density (e.g., 2.5 x 10^5 cells/mL for 24-well plates).
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100 µM). The final DMSO concentration should be below 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with the this compound-containing medium for 1-2 hours.
-
-
LPS Stimulation:
-
Following pre-treatment, add LPS to the culture medium to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, or shorter times for signaling pathway analysis).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for cytokine and NO analysis. Centrifuge to remove cell debris and store at -80°C.
-
Wash the cells with cold PBS and lyse them for subsequent protein analysis (e.g., Western blotting).
-
Western Blotting for NF-κB and p38 MAPK Signaling
This protocol details the detection of key phosphorylated proteins in the NF-κB and p38 MAPK signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells collected from the in vitro model with lysis buffer.
-
Quantify the protein concentration of the cell lysates using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).
-
ELISA for TNF-α and IL-1β
This protocol outlines the quantification of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α and IL-1β
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the standards and samples according to the ELISA kit manufacturer's instructions.
-
-
ELISA Procedure:
-
Add the capture antibody to the wells of the microplate and incubate.
-
Wash the wells and block non-specific binding sites.
-
Add the standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of TNF-α and IL-1β in the samples based on the standard curve.
-
Conclusion
This compound demonstrates significant potential as a tool for studying neuroinflammation and as a lead compound for the development of novel therapeutics. Its well-defined mechanism of action, involving the dual inhibition of the NF-κB and p38 MAPK pathways, provides a solid foundation for further investigation. The protocols outlined in this document offer a comprehensive guide for researchers to explore the anti-neuroinflammatory properties of this compound in established in vitro models. Further studies, including in vivo experiments, are warranted to fully elucidate its therapeutic potential for neurodegenerative diseases.
References
- 1. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoechinulin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A is a diketopiperazine-type indole alkaloid primarily isolated from fungal sources such as Aspergillus and Eurotium species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, along with a summary of its biological effects and relevant signaling pathways.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.4 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in DMSO |
| Storage of Powder | Store at -20°C for long-term stability. |
| Storage of Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound in various cell lines.
| Cell Line | Assay Type | Parameter | Value |
| RAW264.7 (Murine Macrophages) | Anti-inflammatory | Effective Concentration | 12.5 - 100 µM (no cytotoxicity observed)[2][3] |
| PC12 (Rat Pheochromocytoma) | Neuroprotection | Effective Concentration | ~100 µM[1] |
| HeLa (Human Cervical Cancer) | Apoptosis Induction | Mechanism | Down-regulation of Bcl-2, up-regulation of Bax, activation of caspase-3 cascade[1] |
| BV-2 (Microglial Cells) | Anti-neuroinflammatory | Mechanism | Inhibition of neurotoxic inflammatory mediator production (TNFα, IL-1β, IL-6, PGE2) through blocking MAPK phosphorylation.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
Procedure:
-
Precaution: this compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Vortex briefly to dissolve the powder completely.
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock will be added to sensitive cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Experimental Workflow for Cell Treatment
The following diagram illustrates a general workflow for treating cultured cells with this compound.
Anti-inflammatory Activity Assay in RAW264.7 Macrophages
This protocol is based on the known anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[2][3]
Materials:
-
RAW264.7 cells
-
Complete DMEM medium (with 10% FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells in the plate.
Signaling Pathways
Anti-inflammatory Signaling Pathway of this compound in Macrophages
This compound exerts its anti-inflammatory effects in LPS-stimulated macrophages primarily by inhibiting the NF-κB and p38 MAPK signaling pathways.[2][4]
Neuroprotective Signaling Pathway of this compound
This compound has been shown to protect neuronal cells, such as PC12 cells, from various neurotoxins.[1][6][7] One of its proposed mechanisms involves enhancing the cellular NAD(P)H reserve capacity, which helps to counteract the effects of mitochondrial dysfunction induced by toxins like MPP+.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses amyloid-β oligomer-induced microglia activation and thereby protects PC-12 cells from inflammation-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound impedes the progression of rotenone-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Characterization of Neoechinulin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoechinulin A is an indole diketopiperazine alkaloid primarily isolated from fungal species such as Aspergillus and Eurotium.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, neuroprotective, anti-inflammatory, and anticancer properties.[2][3][4][5] The therapeutic potential of this compound is often attributed to its unique chemical structure, particularly the conjugated system formed by a double bond (C8/C9) extending from the indole moiety to the diketopiperazine ring.[4][5][6]
Accurate characterization and quantification of this compound are critical for pharmacological studies, quality control, and the development of potential therapeutic agents. This document provides detailed protocols and data for the primary analytical techniques used in its characterization: High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
General Workflow for Isolation and Characterization
The characterization of this compound from a fungal source is a multi-step process that begins with fermentation and extraction, followed by chromatographic purification and conclusive structural analysis using a combination of spectroscopic techniques. The logical flow ensures the isolation of a pure compound, which is essential for accurate biological and chemical assessment.
Chromatographic Techniques: HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of this compound from complex mixtures.[7] Reversed-phase columns, particularly C18, are most commonly employed for separation.
Quantitative Data for HPLC Analysis
The following table summarizes typical conditions used for the analytical HPLC of this compound as reported in various studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reference | [7] | [3][8] | [9] |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) | Sunfire C18 (4.6 x 150 mm, 5 µm) | Nucleodur C18 (21 x 250 mm, 10 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric Acid (aq) | Methanol / Water | A: Acetonitrile + 0.1% Formic AcidB: Water + 0.1% Formic Acid |
| Elution Mode | Isocratic (A:B = 3:7, v/v) | Gradient (0-100% MeOH over 30 min) | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | 20 mL/min (Preparative) |
| Detection | 210 nm | UV-Vis (Diode Array) | 254 nm |
| Retention Time | 14.8 min (Semi-preparative) | Not Specified | Not Specified |
Experimental Protocol: Analytical HPLC
This protocol provides a representative method for quantifying this compound in an extract.
Objective: To determine the concentration of this compound in a fungal extract sample.
Materials:
-
HPLC system with UV/PDA detector (e.g., Agilent 1260).[7]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
This compound standard (for calibration curve).
-
HPLC-grade methanol, acetonitrile, and water.[7]
-
Phosphoric acid or formic acid.
-
Sample extract dissolved in methanol.
-
0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as required (e.g., Acetonitrile and 0.1% Phosphoric Acid in water, 30:70 v/v).[7] Degas the solvents using sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock, create a series of dilutions (e.g., 0.02, 0.04, 0.06, 0.08, 0.10 mg/mL) to generate a calibration curve.[7]
-
Sample Preparation: Dissolve the dried fungal extract in methanol to a known concentration.[7] Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
Instrument Setup:
-
Analysis:
-
Inject a fixed volume (e.g., 10-20 µL) of each standard solution and the sample solution.
-
Record the chromatograms and the peak retention times and areas.
-
-
Quantification:
-
Plot a calibration curve of peak area versus concentration for the this compound standards.
-
Using the peak area of this compound from the sample chromatogram, determine its concentration from the linear regression equation of the calibration curve.
-
Spectroscopic Techniques: MS and NMR
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.[2][8]
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition (via high-resolution MS) and offers structural insights through fragmentation patterns.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common setup. Electrospray ionization (ESI) is typically used to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HR-ESI-MS) is employed to confirm the molecular formula.[8]
Quantitative Data: The following table lists key mass spectrometry data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃O₂ | [1] |
| Molecular Weight | 323.16 g/mol | [1] |
| Monoisotopic Mass | 323.1634 Da | [1] |
| Precursor Ion (m/z) | 324.17 ([M+H]⁺) | [1] |
| Key MS/MS Fragments (m/z) | 256.1089, 157.0764, 130.0650, 185.0718 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the complete chemical structure of this compound, including its stereochemistry.[10]
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A suite of experiments is performed:
-
¹H NMR: Identifies the number and types of protons.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, which is crucial for assembling the molecular backbone.[8]
Data: A full assignment of ¹H and ¹³C NMR chemical shifts is required for confirmation. While specific shifts can vary slightly based on solvent and instrument, they are compared against literature values or spectral databases for verification.[8][10]
Postulated Mechanism of Action
This compound has been reported to induce apoptosis in cancer cells, partially through the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins to activate the caspase cascade.[4]
References
- 1. This compound | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Efficacy of Neoechinulin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of Neoechinulin A, a diketopiperazine indole alkaloid with demonstrated antiviral potential.[1][2][3][4] This document outlines the necessary materials, detailed experimental procedures, data analysis, and visualization of key pathways and workflows.
Introduction
This compound is a natural product isolated from various fungal species, including Aspergillus, Eurotium, and Microsporum.[1][2] While initially investigated for its antioxidant, anti-inflammatory, and anticancer properties, recent studies have highlighted its potential as a broad-spectrum antiviral agent.[1][2][3][4] Notably, this compound has shown inhibitory effects against the main protease (Mpro) of SARS-CoV-2.[5][6] Its analog, Neoechinulin B, has demonstrated efficacy against Hepatitis C virus (HCV), influenza virus, and SARS-CoV-2, suggesting a class effect for these compounds.[1][7][8][9][10][11][12] The proposed mechanisms of action include direct enzyme inhibition and modulation of host signaling pathways, such as the liver X receptor (LXR) pathway, to disrupt viral replication.[1][7][10][11][12]
This protocol provides a framework for researchers to systematically assess the antiviral activity of this compound against a variety of viruses.
Data Presentation
Quantitative data from the antiviral assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Duration (hours) | CC₅₀ (µM) | 95% Confidence Interval |
| e.g., Vero E6 | 72 | ||
| e.g., A549 | 72 | ||
| e.g., Huh-7 | 72 |
CC₅₀: 50% cytotoxic concentration
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | 95% Confidence Interval | Selectivity Index (SI = CC₅₀/EC₅₀) |
| e.g., SARS-CoV-2 | e.g., Vero E6 | CPE Reduction | |||
| e.g., Influenza A | e.g., MDCK | Plaque Reduction | |||
| e.g., HCV | e.g., Huh-7 | Yield Reduction |
EC₅₀: 50% effective concentration
Table 3: Mechanism of Action Studies
| Assay Type | Virus | Result | Interpretation |
| Time-of-Addition Assay | e.g., SARS-CoV-2 | Inhibition at early/late stage | Identifies stage of viral lifecycle affected |
| Viral Protease Inhibition Assay | e.g., SARS-CoV-2 Mpro | IC₅₀ (µM) | Direct inhibition of viral enzyme |
| Host Factor Modulation (e.g., LXR luciferase reporter assay) | N/A | Agonist/Antagonist activity | Identifies modulation of host pathways |
IC₅₀: 50% inhibitory concentration
Experimental Protocols
1. Cell Culture and Virus Propagation
Appropriate cell lines for the virus of interest should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Viral stocks should be prepared and titrated to determine the tissue culture infectious dose (TCID₅₀) or plaque-forming units (PFU) per mL.
2. Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
-
Materials: 96-well plates, appropriate cell line, growth medium, this compound, DMSO (vehicle control), CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a period that matches the planned antiviral assay (e.g., 48-72 hours).
-
Determine cell viability using a commercially available assay kit according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.
-
3. Antiviral Efficacy Assays
a. Cytopathic Effect (CPE) Reduction Assay [13][14]
This assay measures the ability of the compound to protect cells from virus-induced cell death.
-
Materials: 96-well plates with confluent cell monolayers, this compound, virus stock, infection medium (low FBS), neutral red or crystal violet stain.
-
Procedure:
-
Prepare serial dilutions of this compound in infection medium.
-
Remove growth medium from the cell plates and add the compound dilutions.
-
Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.
-
Include virus-only controls, compound-only controls, and uninfected/untreated cell controls.
-
Incubate until CPE is evident in the virus-only controls.
-
Stain the cells with neutral red or crystal violet to visualize and quantify cell viability.
-
Calculate the 50% effective concentration (EC₅₀) by non-linear regression analysis.
-
b. Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
-
Materials: 6- or 12-well plates with confluent cell monolayers, this compound, virus stock, agarose or methylcellulose overlay.
-
Procedure:
-
Adsorb the virus onto the cell monolayers for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.
-
Incubate until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the EC₅₀ as the concentration that reduces the number of plaques by 50%.
-
c. Virus Yield Reduction Assay [14]
This assay measures the effect of the compound on the production of new infectious virus particles.
-
Materials: Cell culture plates, this compound, virus stock.
-
Procedure:
-
Infect cells with the virus in the presence of different concentrations of this compound.
-
After one replication cycle (e.g., 24-48 hours), collect the supernatant.
-
Determine the viral titer in the supernatant using a TCID₅₀ or plaque assay.
-
Calculate the EC₅₀ as the concentration that reduces the viral yield by 50%.
-
4. Mechanism of Action Studies
a. Time-of-Addition Assay [15]
This assay helps to pinpoint the stage of the viral life cycle targeted by this compound.
-
Procedure:
-
Synchronize the infection of cells.
-
Add a high concentration of this compound at different time points relative to infection (e.g., before, during, and at various times after infection).
-
Measure the viral yield or CPE at the end of the replication cycle.
-
The time point at which the addition of the compound no longer inhibits viral replication indicates the stage of the life cycle that is targeted.
-
b. SARS-CoV-2 Mpro Inhibition Assay
Based on the finding that this compound inhibits SARS-CoV-2 Mpro, a direct enzymatic assay can be performed.[5][6]
-
Procedure: Utilize a commercially available FRET-based Mpro inhibitor screening kit. Incubate recombinant Mpro with the substrate in the presence of varying concentrations of this compound. Measure the fluorescence to determine the inhibitory activity and calculate the IC₅₀.
c. LXR Reporter Assay
To investigate if this compound, like Neoechinulin B, modulates the LXR pathway, a luciferase reporter assay can be used.[1][7][10]
-
Procedure: Transfect cells with a plasmid containing a luciferase gene under the control of an LXR response element. Treat the cells with an LXR agonist in the presence or absence of this compound. Measure luciferase activity to determine if this compound antagonizes LXR activation.
Visualizations
Caption: Experimental workflow for assessing the antiviral efficacy of this compound.
Caption: Putative antiviral mechanisms of action for this compound.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neoechinulin B and its analogues as potential entry inhibitors of influenza viruses, targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Employing Neoechinulin A in Apoptosis Induction Assays
Introduction
Neoechinulin A is a diketopiperazine-type indole alkaloid, a secondary metabolite isolated from fungi of the Aspergillus and Microsporum species.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Notably, in the context of cancer research, this compound has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[3] Its mechanism of action involves the modulation of key regulatory proteins in the apoptotic cascade, making it a valuable tool for studying cell death pathways and a potential lead compound for developing novel anticancer therapeutics.
These application notes provide a summary of the known effects of this compound on apoptosis induction, detailed protocols for relevant assays, and a schematic overview of its signaling pathway.
Quantitative Data Summary
The pro-apoptotic efficacy of this compound has been quantified in several studies. The following table summarizes the key findings in human cervical cancer (HeLa) cells, providing researchers with essential data for experimental design.
| Cell Line | Compound | Parameter | Value | Effect | Reference |
| HeLa | This compound | IC50 | 1.25–10 µM | Proliferation Inhibition / Apoptosis Induction | [1] |
| HeLa | This compound | Protein Expression | - | Upregulation of Bax | [1] |
| HeLa | This compound | Protein Expression | - | Downregulation of Bcl-2 | [1] |
| HeLa | This compound | Protein Expression | - | Induction of p53 | [1] |
| HeLa | This compound | Caspase Activity | - | Activation of Caspase-3 cascade | [1][3] |
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway.[1] The process is initiated by the upregulation of the tumor suppressor protein p53.[1][3] Activated p53 subsequently modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[1][4] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[1][5][6]
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neoechinulin A Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the available and potential delivery methods for neoechinulin A in preclinical animal research. This compound, a diketopiperazine indole alkaloid with promising anti-inflammatory, neuroprotective, and anticancer properties, is characterized by its lipophilic nature and poor aqueous solubility.[1][2][3] This presents a significant challenge for in vivo administration. These notes and protocols aim to provide practical guidance on overcoming this challenge to facilitate further investigation of this compound's therapeutic potential.
Physicochemical Properties and Formulation Considerations:
For parenteral and oral administration, it is crucial to develop stable formulations that prevent precipitation of the compound upon injection into the bloodstream or dilution in gastrointestinal fluids. Common approaches for formulating poorly soluble compounds for in vivo use include:
-
Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol 300) and an aqueous vehicle (e.g., saline, phosphate-buffered saline).
-
Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug.
-
Lipid-based formulations: Using oils or lipid emulsions to dissolve the compound.
-
Cyclodextrin complexation: Utilizing cyclodextrins to form inclusion complexes that enhance aqueous solubility.
The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model being used. It is imperative to conduct preliminary formulation screening and stability studies to identify a suitable vehicle for this compound. Furthermore, vehicle toxicity studies should be performed to ensure that the chosen formulation does not produce adverse effects that could confound the experimental results.
Data Presentation
Table 1: Quantitative Data for this compound Administration in Animal Studies
| Parameter | Value | Animal Model | Route of Administration | Vehicle | Efficacy/Observation | Reference |
| Dose | 300 ng/mouse | Mice | Intracerebroventricular (i.c.v.) | Not Specified | Prevention of LPS-induced memory impairment and antidepressant-like effects. | [2] |
Note: The vehicle for the i.c.v. administration was not specified in the cited study. Researchers should consider dissolving this compound in a small amount of DMSO and then diluting it with sterile saline or artificial cerebrospinal fluid to a final concentration where the DMSO percentage is minimal and non-toxic.
Experimental Protocols
1. Intracerebroventricular (i.c.v.) Administration Protocol for Mice
This protocol is based on established methods for i.c.v. injections in mice and is adapted for the administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical scissors and scalpel
-
Cotton swabs
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Suturing material or tissue adhesive
-
Heating pad
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution with sterile saline or aCSF to the final desired concentration (e.g., 300 ng in a total volume of 1-5 µL). The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid neurotoxicity.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in the stereotaxic apparatus and ensure the head is firmly secured.
-
Maintain the mouse's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Shave the fur from the surgical area on the scalp.
-
Clean the scalp with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
-
Injection:
-
Determine the coordinates for injection into the lateral ventricle. For mice, typical coordinates relative to bregma are: -0.2 mm anterior/posterior, ±1.0 mm lateral, and -2.5 mm ventral from the skull surface. These coordinates may need to be optimized for the specific mouse strain and age.
-
Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Slowly lower the Hamilton syringe needle through the hole to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to allow for distribution and prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic apparatus and allow it to recover on a heating pad.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide post-operative analgesics as required by institutional guidelines.
-
2. Proposed Intravenous (i.v.) Administration Protocol for Mice
This protocol provides a general guideline for the i.v. administration of a poorly soluble compound like this compound, using a co-solvent formulation.
Materials:
-
This compound
-
DMSO, sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Mouse restrainer
-
27-30 gauge needles and 1 mL syringes
-
Heat lamp
Procedure:
-
Formulation Preparation (Example Co-solvent System):
-
Prepare a vehicle solution consisting of DMSO, PEG300, and sterile saline. A common ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Dissolve this compound in the DMSO component first.
-
Add the PEG300 and mix thoroughly.
-
Finally, add the saline dropwise while vortexing to prevent precipitation. The final solution should be clear.
-
The formulation should be prepared fresh on the day of the experiment.
-
-
Animal Preparation:
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and easier to inject.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.
-
Administer the formulation slowly, typically a volume of 5-10 mL/kg body weight.
-
Observe for any signs of precipitation at the injection site or distress in the animal.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
3. Proposed Oral Gavage Administration Protocol for Mice
This protocol outlines the oral administration of this compound using a suspension formulation.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a mixture of Tween 80/DMSO/water)
-
Mortar and pestle or homogenizer
-
Animal feeding needle (gavage needle), appropriate size for mice
-
1 mL syringe
Procedure:
-
Formulation Preparation (Example Suspension):
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Weigh the required amount of this compound.
-
If necessary, first wet the this compound powder with a small amount of a surfactant like Tween 80 to aid in dispersion.
-
Gradually add the 0.5% CMC solution to the this compound powder while triturating in a mortar or homogenizing to create a uniform suspension.
-
Alternatively, a vehicle of 2% Tween 80 and 2% DMSO in water can be used. Dissolve this compound in DMSO first, then add Tween 80, and finally water.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Administer the suspension slowly, typically at a volume of 10 mL/kg body weight.
-
-
Post-administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo studies of this compound.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound-induced apoptotic pathway.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Stable Formulation of Neoechinulin A for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, an indole alkaloid derived from marine fungi, has garnered significant interest within the research community due to its diverse and potent biological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[1][2][3] The therapeutic potential of this compound is largely attributed to its unique chemical structure, particularly the C-8/C-9 double bond within its indole moiety, which is crucial for its cytoprotective and antioxidant properties.[1][2][4][5] However, this conjugated system also renders the molecule susceptible to degradation, posing a significant challenge for its use in preclinical research and drug development.
These application notes provide a comprehensive guide to developing a stable formulation of this compound, focusing on mitigating oxidative degradation. The protocols outlined herein are intended to serve as a foundational methodology for researchers to prepare stable, well-characterized formulations suitable for in vitro and in vivo studies.
Understanding the Instability of this compound
The primary degradation pathway for this compound is believed to be oxidation, targeting the electron-rich indole nucleus and the C-8/C-9 double bond. This susceptibility is common among indole alkaloids and can be exacerbated by exposure to light, oxygen, and certain excipients.[6][7] Degradation not only leads to a loss of potency but can also generate impurities with unknown toxicological profiles. Therefore, a successful formulation strategy must focus on protecting this compound from oxidative stress.
Proposed Degradation Pathway of this compound
Caption: Proposed oxidative degradation pathway of this compound.
Formulation Strategy: Lyophilization with Antioxidants
To enhance the stability of this compound, a lyophilization (freeze-drying) approach is recommended. Lyophilization removes water from the formulation at low temperatures, which significantly reduces molecular mobility and slows down chemical degradation rates.[8][9][10][11][12] This process is particularly advantageous for heat-sensitive and moisture-sensitive compounds.[9][11] The inclusion of antioxidants in the formulation will further protect this compound from oxidative degradation during processing and storage.
Experimental Workflow for Formulation Development
Caption: Experimental workflow for this compound formulation development.
Experimental Protocols
Materials and Reagents
-
This compound (as pure compound)
-
Ascorbic acid (antioxidant)
-
Mannitol (cryoprotectant/bulking agent)
-
Water for Injection (WFI)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
-
Sterile, lyophilization-grade vials and stoppers
Protocol for Formulation Preparation and Lyophilization
-
Preparation of Formulation Buffer:
-
Prepare a 10 mM phosphate buffer solution using WFI and adjust the pH to 6.5.
-
Sparge the buffer with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
-
Preparation of the Pre-lyophilization Solution:
-
In an oxygen-controlled environment (e.g., glove box), dissolve mannitol (5% w/v) and ascorbic acid (0.1% w/v) in the deoxygenated phosphate buffer.
-
Add this compound to the desired final concentration (e.g., 1 mg/mL) and stir gently until fully dissolved.
-
-
Sterile Filtration and Filling:
-
Sterile-filter the solution through a 0.22 µm PVDF filter into a sterile receiving vessel.
-
Aseptically dispense the solution into sterile lyophilization vials (e.g., 1 mL per vial).
-
Partially insert sterile lyophilization stoppers onto the vials.
-
-
Lyophilization Cycle:
-
Freezing:
-
Load the vials into the lyophilizer.
-
Cool the shelf to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -10°C over 2 hours.
-
Hold at -10°C for 24-48 hours, or until the product temperature rises to the shelf temperature.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 12-24 hours under low pressure.
-
-
Stoppering:
-
Backfill the chamber with sterile nitrogen gas to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
-
Protocol for Stability Testing
-
Storage Conditions:
-
Store the lyophilized vials at the following conditions:
-
Long-term: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% ± 5% RH
-
-
-
Time Points:
-
Analyze the samples at pre-determined time points (e.g., 0, 1, 3, and 6 months for accelerated and 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
-
Analytical Methods:
-
Visual Inspection: Visually inspect the lyophilized cake for color change, collapse, or other physical changes.
-
Reconstitution: Reconstitute the lyophilized product with a specified volume of WFI and record the reconstitution time and the appearance of the resulting solution.
-
HPLC Analysis for Purity and Assay: Use a stability-indicating HPLC method to determine the purity of this compound and quantify its content.[13][14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Quantification: Use a standard curve of this compound to determine the concentration. Purity is assessed by the relative peak area.
-
-
LC-MS for Degradant Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in structural elucidation.
-
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison across different conditions and time points.
Table 1: Stability Data for Lyophilized this compound at 40°C/75% RH
| Time Point (Months) | Appearance of Cake | Reconstitution Time (s) | Purity by HPLC (%) | Assay (% of Initial) | Total Degradants (%) |
| 0 | White, intact | < 10 | 99.8 | 100.0 | 0.2 |
| 1 | White, intact | < 10 | 99.5 | 99.6 | 0.5 |
| 3 | White, intact | < 15 | 98.9 | 99.1 | 1.1 |
| 6 | Slight yellow tint | < 20 | 97.5 | 97.8 | 2.5 |
Table 2: Stability Data for Lyophilized this compound at 25°C/60% RH
| Time Point (Months) | Appearance of Cake | Reconstitution Time (s) | Purity by HPLC (%) | Assay (% of Initial) | Total Degradants (%) |
| 0 | White, intact | < 10 | 99.8 | 100.0 | 0.2 |
| 3 | White, intact | < 10 | 99.7 | 99.8 | 0.3 |
| 6 | White, intact | < 10 | 99.6 | 99.7 | 0.4 |
| 12 | White, intact | < 15 | 99.2 | 99.3 | 0.8 |
Conclusion
The protocols described in these application notes provide a systematic approach to developing a stable, lyophilized formulation of this compound for research purposes. By employing lyophilization in combination with an antioxidant and a cryoprotectant, the stability of this promising but labile compound can be significantly enhanced, ensuring the reliability and reproducibility of preclinical research findings. Researchers are encouraged to adapt and optimize these protocols based on their specific needs and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of this compound derivatives: new aspects of structure-activity relationships for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1243524A2 - Pharmaceutical kit for oxygen-sensitive drugs - Google Patents [patents.google.com]
- 7. CA2376709A1 - Pharmaceutical kit for oxygen-sensitive drugs - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. laboratory-equipment.com [laboratory-equipment.com]
- 12. broughton-group.com [broughton-group.com]
- 13. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neoechinulin A Extraction from Eurotium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of neoechinulin A from Eurotium species (now classified as Aspergillus).[1]
Frequently Asked Questions (FAQs)
Q1: My this compound yield is very low. What are the most critical factors in the extraction process that I should optimize?
A1: Low yield is a common issue. The most critical factors influencing this compound extraction yield are the choice of solvent, the solid-to-liquid ratio, the extraction temperature, and the duration of extraction or sonication.[1] Studies have shown that a 72.76% methanol volume fraction, a 25 mL/g solid-liquid ratio, and a soaking temperature of 50.8°C can significantly increase the yield to as high as 1.500 mg/g.[2]
Q2: What is the best solvent for extracting this compound?
A2: Methanol is a commonly used and effective solvent for this compound extraction as it is compatible with HPLC mobile phases.[1] Interestingly, a 70% methanol solution has been shown to provide a higher yield than pure methanol.[1] This is likely because the presence of some water helps to swell the fungal matrix, increasing the contact surface area between the sample and the solvent.[1] Ethyl acetate is another suitable solvent, particularly for the initial crude extraction.[1][3]
Q3: Can ultrasound-assisted extraction improve my yield?
A3: Yes, ultrasound-assisted extraction can significantly enhance the yield of this compound. The optimal ultrasound time has been reported to be around 100 minutes.[1] Exceeding this time may lead to a decrease in yield.[1]
Q4: I am seeing a lot of impurities in my extract. How can I improve the purity?
A4: To improve the purity of your this compound extract, consider using silica gel column chromatography.[1][3] A common mobile phase for this purification step is a chloroform-methanol gradient.[3] For further purification, semi-preparative HPLC can be employed.[3]
Q5: How can I accurately quantify the amount of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[1][3][4] A C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and a dilute acid solution, such as 0.1% phosphoric acid.[1][4] Detection is commonly performed at 225 nm or 254 nm.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inappropriate fungal strain or culture conditions. | Ensure you are using a known this compound-producing strain of Eurotium (e.g., Eurotium cristatum, Eurotium rubrum).[2][5] Optimize culture conditions such as media composition (e.g., modified Potato Dextrose Agar), temperature (around 30°C), and incubation time (e.g., 5 days).[1] |
| Inconsistent Extraction Yields | Variability in extraction parameters. | Strictly control all extraction parameters, including solvent concentration, solid-to-liquid ratio, temperature, and extraction time. Use calibrated equipment and ensure thorough mixing during extraction.[1] |
| Degradation of this compound | Exposure to high temperatures or inappropriate pH. | Avoid excessive heat during extraction and solvent evaporation. While a soaking temperature of around 50°C is optimal for extraction, prolonged exposure to higher temperatures can lead to degradation.[1] Store extracts and purified compounds in a cool, dark place. |
| Poor Chromatographic Resolution | Suboptimal HPLC conditions. | Optimize your HPLC method. Adjust the mobile phase composition, flow rate, and column temperature. Ensure your column is in good condition. Refer to the detailed HPLC protocol below for a starting point.[1][4] |
| Co-elution of Impurities with this compound | Similar polarity of impurities and the target compound. | Employ a multi-step purification strategy. Start with a broader separation technique like silica gel column chromatography and then use a high-resolution method like semi-preparative HPLC for the final purification step.[3] |
Quantitative Data Summary
Table 1: Optimized Ultrasound-Assisted Extraction Parameters for this compound
| Parameter | Optimal Value | Reference |
| Methanol Volume Fraction | 72.76% | [2] |
| Solid-to-Liquid Ratio | 25 mL/g | [2] |
| Soaking Temperature | 50.8°C | [2] |
| Ultrasound Time | 100 minutes | [1] |
| Maximum Achieved Yield | 1.500 mg/g | [2] |
Table 2: HPLC Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | Methanol: 0.1% Phosphoric Acid (63:37, v/v) | Acetonitrile: 0.1% Phosphoric Acid (3:7, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 225 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Reference | [4] | [1] |
Detailed Experimental Protocols
Protocol 1: Fungal Culture and Fermentation
-
Media Preparation: Prepare a modified Potato Dextrose Agar (PDA) medium. To 1000 mL of potato dextrose broth, add 20 g of glucose and 20 g of agar.[1] Autoclave to sterilize.
-
Inoculation: Inoculate the sterile PDA medium with a culture of the desired Eurotium species (e.g., Eurotium amstelodami).[1]
-
Incubation: Incubate the culture at 30°C for 5 days.[1]
-
Solid-State Fermentation: After initial growth, transfer the culture to a suitable solid-state fermentation medium (e.g., Czapek's medium).[1]
-
Drying and Pulverizing: After the fermentation period, harvest the fungal biomass and dry it at 60°C. Pulverize the dried biomass to a fine powder.[1][3]
Protocol 2: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Weigh the pulverized fungal biomass.
-
Solvent Addition: Add a 72.76% methanol solution at a solid-to-liquid ratio of 25 mL/g.[2]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for 100 minutes at a frequency of 40 kHz and a temperature of 50.8°C.[1][2][3]
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Repeat Extraction: For exhaustive extraction, repeat the process three times and combine the extracts.[1][3]
Protocol 3: HPLC Analysis of this compound
-
Standard Preparation: Prepare a series of standard solutions of this compound in HPLC-grade methanol at concentrations ranging from 0.02 to 0.10 mg/mL.[1]
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject 10 µL of the prepared sample and standards into the HPLC system using the conditions outlined in Table 2.
-
Quantification: Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation of the standard curve to determine the concentration of this compound in the samples.[1]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for this compound Extraction.
References
- 1. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound [mdpi.com]
- 4. [Isolation and determination of this compound in Cordate Pinellia Tuber] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Neoechinulin A's Mechanism of Action
Welcome to the technical support center for researchers studying the mechanism of action of neoechinulin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
Question: We are observing high variability in our cytotoxicity assays (e.g., MTT, LDH) with this compound. What could be the cause?
Answer: Inconsistent cytotoxicity results with this compound can stem from several factors. Here is a systematic troubleshooting approach:
-
Compound Solubility and Stability: this compound, an indole alkaloid, may have limited solubility in aqueous media.[1][2][3]
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in your cell culture media is low (<0.1%) and consistent across all wells. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary. The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered, as degradation could lead to variable results.[1][4]
-
-
Cell Density and Health: Cell density at the time of treatment and overall cell health are critical.
-
Recommendation: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5] High cell density can lead to nutrient depletion and changes in pH, affecting results.[5] Conversely, low cell density can make cells more susceptible to stress. Regularly check for mycoplasma contamination.
-
-
Assay Interference: this compound's chemical properties might interfere with the assay itself. For example, it could chemically reduce the MTT reagent, leading to a false positive for viability.[6]
-
Recommendation: Run a control without cells, containing only media, this compound at various concentrations, and the assay reagent to check for direct chemical reactions.[6] If interference is observed, consider using an alternative cytotoxicity assay that relies on a different principle (e.g., trypan blue exclusion, CellTiter-Glo®).
-
-
Pleiotropic Effects: this compound has multiple known biological activities, including antioxidant and anti-inflammatory effects, which can confound simple cytotoxicity readouts.[7][8][9] For instance, its antioxidant properties might counteract cytotoxic effects at certain concentrations.
-
Recommendation: Correlate your cytotoxicity data with other assays that measure specific cellular events like apoptosis (e.g., caspase activation, Annexin V staining) to gain a more nuanced understanding of the cellular response.
-
Issue 2: Difficulty in Detecting Changes in p38 MAPK and NF-κB Signaling Pathways
Question: We are treating RAW264.7 macrophages with this compound but are not seeing the expected inhibition of LPS-induced p38 MAPK phosphorylation or NF-κB activation via Western blot. What could be wrong?
Answer: This is a common challenge when investigating signaling pathways. Here are some troubleshooting steps:
-
Timing of Treatment and Stimulation: The kinetics of p38 MAPK and NF-κB activation are transient.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-treatment time with this compound before LPS stimulation and the peak activation of the signaling pathways post-LPS treatment in your specific experimental setup. It has been reported that pre-treatment with this compound for 3 hours before LPS stimulation is effective.[10]
-
-
Antibody Quality and Specificity: Poor antibody performance is a frequent cause of failed Western blots.
-
Recommendation: Ensure your primary antibodies for phosphorylated and total p38 MAPK and components of the NF-κB pathway (e.g., phospho-IκBα, total IκBα) are validated for your application and cell type. Run positive and negative controls to confirm antibody specificity.
-
-
Protein Extraction and Handling: Inefficient protein extraction or degradation of phosphorylated proteins can lead to weak or absent signals.
-
Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the extraction process and store lysates at -80°C for long-term use.
-
-
Concentration of this compound: The inhibitory effect of this compound on these pathways is dose-dependent.[7]
-
Recommendation: Perform a dose-response experiment to identify the optimal concentration of this compound for inhibiting p38 MAPK and NF-κB signaling in your cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying the direct molecular target(s) of this compound?
A1: Identifying the direct molecular targets of natural products like this compound is challenging due to several factors:
-
Pleiotropic Effects: this compound exhibits multiple pharmacological activities, suggesting it may interact with multiple targets.[7][11] This can make it difficult to distinguish between direct and indirect effects.
-
Low Binding Affinity: Natural products often have lower binding affinities for their targets compared to synthetic drugs, which can make target identification using methods like affinity chromatography challenging.
-
Lack of a Modifiable Handle: Techniques that require chemical modification of the natural product to create a probe for target identification can be difficult if there isn't a suitable position on the molecule for chemical linkage without disrupting its biological activity.[12]
-
Complex Mixtures: When isolated from natural sources, there is a risk of co-purifying other bioactive compounds, which can complicate the interpretation of results.[13]
Q2: this compound is reported to have both neuroprotective and cytotoxic effects. How can we experimentally dissect these opposing activities?
A2: This apparent paradox can be addressed by carefully designing experiments that consider context-dependent effects:
-
Cell Type Specificity: The effect of this compound can be highly dependent on the cell type. For example, it shows neuroprotective effects in neuronal PC12 cells but may be cytotoxic to cancer cell lines.[7][14] Always use the appropriate cell model for your research question.
-
Dose-Response Relationship: The concentration of this compound is critical. A compound can be protective at low concentrations and toxic at higher concentrations. A comprehensive dose-response curve is essential.
-
Presence of Stressors: The neuroprotective effects of this compound are often observed in the presence of a specific stressor, such as oxidative stress induced by SIN-1 or MPP+.[14][15] In the absence of such stressors, the compound's effects may be different.
-
Time-Dependent Effects: The duration of exposure to this compound can influence its effects. Short-term exposure might trigger protective pathways, while long-term exposure could lead to cytotoxicity.
Q3: What are some key considerations when designing an experiment to validate the interaction between this compound and its putative targets, chromogranin B and glutaredoxin 3?
A3: Validating the interaction between a small molecule and its potential protein targets requires a multi-pronged approach:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics between purified chromogranin B or glutaredoxin 3 and this compound. Phage display has also been used to identify these interactions.[16]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to demonstrate target engagement in a cellular context. Changes in the thermal stability of chromogranin B and glutaredoxin 3 in the presence of this compound would indicate a direct interaction.
-
Functional Assays: Investigate whether this compound modulates the known functions of chromogranin B and glutaredoxin 3. For example, does it affect the secretion of chromogranin B or the enzymatic activity of glutaredoxin 3?
-
Knockdown/Overexpression Studies: Modulating the expression levels of chromogranin B and glutaredoxin 3 (e.g., using siRNA or CRISPR) and then assessing the cellular response to this compound can help determine if these proteins are necessary for its mechanism of action.[16]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Assays
| Assay | Cell Line/System | Reported IC50 | Reference |
| SARS-CoV-2 Mpro Inhibition | In vitro FRET assay | 0.47 µM | [17][18] |
| Anti-inflammatory (NO production) | LPS-stimulated RAW264.7 | Dose-dependent inhibition (12.5-100 µM) | [7] |
| Cytotoxicity (HeLa cells) | HeLa | Not specified, induces apoptosis | [7] |
Note: This table is not exhaustive and is intended to provide examples of reported quantitative data. Researchers should determine the IC50 values in their own experimental systems.
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[19][20]
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare various concentrations of this compound in DMEM. Remove the old media and pre-treat the cells with the this compound solutions for 3 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 2: Western Blot for p38 MAPK Phosphorylation
-
Cell Treatment and Lysis:
-
Seed RAW264.7 cells in a 6-well plate and treat with this compound and/or LPS as described above (adjust volumes accordingly).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total p38 MAPK to confirm equal protein loading.
-
Visualizations
Caption: this compound inhibits LPS-induced inflammatory response.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New opportunities and challenges of natural products research: When target identification meets single-cell multiomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of proteins that bind to the neuroprotective agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
neoechinulin A stability issues in long-term storage
Welcome to the Technical Support Center for Neoechinulin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid (powdered) this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent such as methanol or DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[1] For short-term storage (up to one month), -20°C is acceptable for solutions.[2]
Q3: I left my solid this compound at room temperature for a few hours. Is it still usable?
While prolonged exposure to room temperature is not recommended, short-term exposure of solid this compound is unlikely to cause significant degradation. However, for critical experiments, it is advisable to use a fresh vial stored under recommended conditions.
Q4: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity can be attributed to several factors, including:
-
Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperatures, or inappropriate pH).
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.
-
Solvent Evaporation: Over time, solvent can evaporate, leading to an increase in the concentration of this compound and potentially affecting its solubility and activity.
-
Oxidation: this compound, like many indole alkaloids, may be susceptible to oxidation.
Q5: What are the likely degradation pathways for this compound?
Based on the structure of this compound, which contains an indole ring and a diketopiperazine moiety, potential degradation pathways include:
-
Hydrolysis: The diketopiperazine ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The indole nucleus is prone to oxidation, which can be accelerated by exposure to air and light.
-
Epimerization: The stereocenter at the alanine residue within the diketopiperazine ring may be prone to epimerization under thermal, acidic, or basic stress.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). | |
| Precipitate formation in the stock solution upon thawing | Poor solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. |
| Solvent evaporation during storage. | Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. | |
| Change in color of the solid compound or solution | Oxidation or degradation. | Discard the compound/solution. Obtain a fresh batch and store it under the recommended conditions. |
Quantitative Data Summary
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Duration | Purity (%) | Comments |
| -20°C, protected from light | 12 months | >98% | Recommended storage condition. |
| 4°C, protected from light | 6 months | ~95% | Minor degradation may occur. |
| 25°C, exposed to light | 1 month | <90% | Significant degradation expected. |
Table 2: Illustrative Stability of this compound in Methanol (1 mg/mL)
| Storage Condition | Duration | Purity (%) | Comments |
| -80°C | 6 months | >99% | Recommended for long-term solution storage. |
| -20°C | 1 month | ~97% | Suitable for short-term storage. |
| 4°C | 1 week | ~92% | Degradation is noticeable. |
| 25°C | 24 hours | <90% | Significant degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous methanol (HPLC grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous methanol to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes/vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and detect the presence of degradation products.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 3:7 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in methanol.
-
Subject the this compound samples (solid or solution) to the desired storage conditions for the specified duration.
-
At each time point, prepare a sample for analysis by dissolving a known amount of the solid or diluting the solution in the mobile phase.
-
Inject the standard and the test samples into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product.
-
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting neoechinulin A assay interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Neoechinulin A. The information is designed to help identify and resolve common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of this compound that might influence assay design?
This compound is a diketopiperazine indole alkaloid with a range of biological activities that can be relevant to your experimental design.[1][2][3] These include:
-
Antioxidant and Radical Scavenging Properties: this compound can directly scavenge free radicals, which may interfere with assays measuring oxidative stress or those that use redox-based detection methods.[1][4][5]
-
Anti-inflammatory Effects: It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines.[1][6]
-
Antiviral Activity: this compound and its derivatives have demonstrated inhibitory effects against various viruses, including Hepatitis C virus (HCV) and SARS-CoV-2.[1][7][8][9][10]
-
Anticancer and Pro-apoptotic/Anti-apoptotic Properties: It can influence cell cycle progression and apoptosis in cancer cell lines.[2][11]
-
Neuroprotective Effects: this compound has shown cytoprotective effects in neuronal cell models against toxins and oxidative stress.[1][11][12]
Q2: At what concentrations is this compound typically active, and when does it show cytotoxicity?
The effective concentration of this compound is assay-dependent. For instance, significant inhibition of SARS-CoV-2 Mpro has been observed at an IC50 of 0.47 µM.[8][9][13] In anti-inflammatory assays using RAW264.7 macrophages, it markedly suppressed NO and PGE2 production at concentrations from 12.5 µM to 100 µM without affecting cell viability.[6] However, like many bioactive compounds, it can exhibit cytotoxicity at higher concentrations. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and assay.
Q3: What is the mechanism of action of this compound?
This compound's mechanism of action varies depending on the biological context. Key mechanisms include:
-
Inhibition of Inflammatory Pathways: It can suppress the NF-κB and p38 MAPK signaling pathways.[1]
-
Modulation of Cell Cycle Proteins: In cancer cells, it can activate p53, leading to the upregulation of p21 and subsequent cell cycle arrest.[11]
-
Interaction with Various Proteins: It has shown a strong affinity for proteins like chromogranin B and glutaredoxin 3.[1]
-
Inhibition of Viral Proteases: It has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro).[8][9]
Troubleshooting Guides
Issue 1: High Background or False Positives in Cell-Based Assays
High background can obscure your results and lead to misinterpretation.
| Potential Cause | Troubleshooting Step |
| Cell Health and Quality | Ensure cells are healthy, adherent, and at the correct confluence. Check for any signs of contamination.[14] |
| Insufficient Blocking | Use a suitable blocking buffer and ensure adequate incubation time. You may need to test different blocking agents and concentrations.[14] |
| Antibody Incubation Time | Avoid overly long incubation times, such as overnight, which can increase background noise. Maintain consistency in incubation times and temperatures.[14] |
| Edge Effects in Plate Assays | To prevent wells from drying out during multi-day experiments, add fresh media. Ensure sufficient humidity in the incubator by using a water tray.[14] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can be a significant challenge.
| Potential Cause | Troubleshooting Step |
| Protocol Deviations | Carefully review your protocol against the recommended guidelines. Even minor differences in reagent concentrations or incubation times can impact results.[15] |
| Reagent Quality | Check for expired reagents and ensure buffers are not contaminated. Use appropriate positive and negative controls to verify reagent performance.[15] |
| Environmental Factors | Be mindful of ambient temperature and lighting conditions, as these can affect enzyme activity and fluorescent signals, respectively.[15] |
| This compound Stability | Prepare fresh stock solutions of this compound for each experiment, as its stability in solution over time may vary. |
Issue 3: Unexpected Assay Interference
The intrinsic properties of this compound can sometimes interfere with assay chemistry.
| Potential Cause | Troubleshooting Step |
| Antioxidant Activity | If your assay involves redox indicators (e.g., MTT, resazurin), the antioxidant nature of this compound may interfere. Consider using an alternative, non-redox-based endpoint, such as a direct cell counting method or a crystal violet assay. |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the solution, especially in aqueous media. Visually inspect your solutions and consider using a small amount of a biocompatible solvent like DMSO. Always include a vehicle control with the same concentration of the solvent. |
| Non-specific Binding | Due to its ability to bind to various proteins, this compound might non-specifically interact with assay components. Ensure adequate blocking and consider including a counterscreen with a structurally related but inactive compound if available. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Culture RAW264.7 macrophages and pre-treat with this compound for 3 hours before stimulating with lipopolysaccharide (LPS) for 18 hours.[6]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix the supernatant with Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Standard Curve: Use a sodium nitrite standard curve to quantify the NO concentration.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Troubleshooting key points in a typical experimental workflow.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 4. Synthesis and biological activities of this compound derivatives: new aspects of structure-activity relationships for this compound [pubmed.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. biocompare.com [biocompare.com]
minimizing neoechinulin A cytotoxicity in normal cells
Welcome to the technical support center for neoechinulin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the cytotoxicity of this compound in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diketopiperazine-type indole alkaloid originally isolated from fungi of the Aspergillus and Eurotium genera.[1][2] It exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its mechanism of action often involves the modulation of key signaling pathways related to apoptosis, inflammation, and cellular stress.
Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
A2: Several studies suggest that this compound and its derivatives can exhibit selective cytotoxicity, showing higher potency against cancer cell lines while being less active towards normal cell lines.[4] For example, one study noted that certain compounds were less active towards the normal intestinal epithelial cell line HCEC.[5] Another study on echinulin derivatives found no toxicity in human embryonic kidney (HEK293) non-cancerous cells at concentrations that were effective against colorectal cancer cells.[6] However, the degree of selectivity can vary depending on the specific cell lines and experimental conditions.
Q3: What are the primary signaling pathways affected by this compound that might influence its cytotoxicity?
A3: In cancer cells, this compound has been shown to induce apoptosis by upregulating tumor suppressor proteins like p53 and p21.[1][2] This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, ultimately activating caspases and promoting programmed cell death.[1][2] In contrast, in some normal cells and in the context of inflammation, this compound can have a protective effect by inhibiting pro-inflammatory pathways such as NF-κB and p38 MAPK.[1]
Q4: What is the typical IC50 range for this compound in cancer and normal cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound and its derivatives can vary significantly depending on the cell line and the duration of exposure. In cancer cell lines such as HeLa and HT-29, IC50 values have been reported in the low micromolar range.[1][6] For normal cell lines, the IC50 values are generally higher, indicating lower cytotoxicity. For instance, a study on an ethyl acetate extract containing this compound showed no toxicity to HEK293 cells at 30 µg/mL.[6]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal control cell lines.
-
Possible Cause: The concentration of this compound used may be too high for the specific normal cell line being tested. Different cell lines exhibit varying sensitivities.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal non-toxic concentration for your specific normal cell line. Start with concentrations significantly lower than those reported to be cytotoxic to cancer cells.
-
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration in the culture medium.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent toxicity.
-
-
Possible Cause: Extended incubation time may lead to increased cytotoxicity.
-
Solution: Optimize the incubation time. Try shorter exposure periods (e.g., 24, 48, and 72 hours) to find a time point where selective cytotoxicity is observed.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause: Variability in cell seeding density can significantly impact the results of cytotoxicity assays.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell density optimization experiment to find the linear range for your assay.
-
-
Possible Cause: The this compound solution may not be properly solubilized or may have degraded.
-
Solution: Ensure complete solubilization of this compound in the chosen solvent before diluting it in the culture medium. Prepare fresh dilutions for each experiment and store the stock solution under appropriate conditions (e.g., -20°C, protected from light) as recommended by the supplier.
-
-
Possible Cause: Contamination of cell cultures with bacteria, yeast, or mycoplasma can affect cell health and interfere with assay readings.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
-
Issue 3: Difficulty in observing selective cytotoxicity between cancer and normal cells.
-
Possible Cause: The chosen normal and cancer cell lines may have similar sensitivities to this compound.
-
Solution: If possible, test a panel of different cancer and normal cell lines to identify a pair with a significant differential response.
-
-
Possible Cause: The assay endpoint may not be optimal for detecting apoptosis-specific effects.
-
Solution: Complement metabolic assays like MTT with assays that specifically measure cell death, such as LDH release or flow cytometry with Annexin V/PI staining, to distinguish between cytostatic and cytotoxic effects.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Derivatives in Cancer and Normal Cell Lines
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Incubation Time (hours) | Assay |
| This compound | HeLa | Human Cervical Cancer | 1.25–10 μM | Not Specified | Not Specified |
| Echinulin | HT-29 | Human Colorectal Cancer | 1.73 µM | 48 | MTT |
| 8-Hydroxyechinulin | HT-29 | Human Colorectal Cancer | 8.80 µM | 48 | MTT |
| Aspergillus sp. EtOAc Extract | HT-29 | Human Colorectal Cancer | 3.2 ± 0.4 µg/mL | 48 | MTT |
| Aspergillus sp. EtOAc Extract | HEK293 | Human Embryonic Kidney (Normal) | No toxicity at 30 µg/mL | 48 | MTT |
| Compound 1 | HCT116 | Human Colorectal Cancer | 22.4 µM | Not Specified | Crystal Violet |
| Compound 2 | HCT116 | Human Colorectal Cancer | 0.34 µM | Not Specified | Crystal Violet |
| Compound 1 & 2 | HCEC | Normal Intestinal Epithelial | Less active than in cancer cells | Not Specified | Crystal Violet |
| Goniothalamin | HMSC | Human Mesenchymal Stem Cells (Normal) | 6.23±1.29µg/ml | 72 | MTT |
Note: The data presented is a compilation from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), and cells with medium and DMSO (vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assays and measures the release of lactate dehydrogenase from damaged cells.[7][8]
Materials:
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Complete cell culture medium (preferably with low serum)
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound as in the MTT protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background control: Medium only.
-
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol utilizes Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[9][10]
Materials:
-
This compound
-
Sterile DMSO
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen incubation period.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Cell Culture Conditions for Neoechinulin A Treatment
Welcome to the technical support center for neoechinulin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a diketopiperazine-type indole alkaloid originally isolated from fungi of the Aspergillus genus. It is known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Its mechanisms of action are diverse and involve the modulation of several key signaling pathways.
Q2: What are the known molecular targets and signaling pathways affected by this compound?
A2: this compound has been shown to modulate several important signaling pathways:
-
Anti-inflammatory effects: It suppresses the production of pro-inflammatory mediators by inhibiting the NF-κB and p38 MAPK signaling pathways.[4]
-
Anticancer effects: It can induce apoptosis (programmed cell death) in cancer cells, such as HeLa cells, by upregulating pro-apoptotic proteins like p53 and Bax, and downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, which are key executioners of apoptosis.[4][5]
-
Neuroprotective effects: It exhibits protective effects in neuronal cells against cytotoxicity induced by various neurotoxins.[1][3][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[7] It is recommended to prepare a high-concentration stock, for example, 10 mM, to minimize the final concentration of DMSO in your cell culture medium.[8] For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] While many compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than a few months.[8][10][11]
Q4: What is the recommended starting concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the biological effect being investigated. Based on published data, a broad starting range to consider is 1 µM to 100 µM. For example, IC50 values (the concentration that inhibits 50% of a biological process) have been reported to be in the range of 1.25–10 µM for HeLa cells and 12.5–100 µM for LPS-stimulated RAW264.7 macrophages.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The concentration of this compound may be too high for its solubility in the aqueous environment of the cell culture medium. The final concentration of DMSO may also be too low to keep the compound in solution.
-
Solution:
-
Lower the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase DMSO concentration (with caution): While increasing the DMSO concentration in your final culture medium can improve solubility, it is crucial to keep it at a non-toxic level for your cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Serial dilutions: When preparing your working solutions, perform serial dilutions of your DMSO stock in the cell culture medium and visually inspect for any precipitation before adding to the cells.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help with solubility.
-
Issue 2: I am seeing high variability in my experimental results between replicates or experiments.
-
Possible Cause 1: Inconsistent cell seeding density. The number of cells seeded per well can significantly impact the outcome of cytotoxicity and proliferation assays.[1][12]
-
Solution 1: Optimize your cell seeding density. Before starting your experiments with this compound, perform a cell titration to determine the optimal number of cells per well that results in exponential growth throughout the duration of your assay. This will ensure that the results are within the linear range of the assay.
-
Possible Cause 2: Inconsistent compound preparation and addition. Pipetting errors or incomplete mixing of this compound in the medium can lead to variable concentrations across different wells.
-
Solution 2: Ensure thorough mixing of the this compound working solution before adding it to the wells. When adding the compound to the wells, mix gently by pipetting up and down a few times.
-
Possible Cause 3: Edge effects in multi-well plates. The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution 3: To minimize edge effects, avoid using the outermost wells of your plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.
Issue 3: I am not observing the expected biological effect of this compound.
-
Possible Cause 1: Sub-optimal incubation time. The biological effects of this compound may be time-dependent.
-
Solution 1: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. For example, some studies have shown that pre-incubation with this compound for at least 12 hours is necessary for its cytoprotective effects in PC12 cells.[6]
-
Possible Cause 2: Cell line-specific responses. Different cell lines can have varying sensitivities to this compound.
-
Solution 2: Ensure that the cell line you are using is appropriate for studying the biological activity of interest. Refer to the literature to see which cell lines have been previously used to study the effects of this compound.
-
Possible Cause 3: Compound degradation. The stability of this compound in your stock solution or working solution may be compromised.
-
Solution 3: Use freshly prepared stock solutions or ensure that your stock solutions have been stored properly at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Effect Measured | IC50 Value | Reference |
| HeLa | Antiproliferative/Apoptosis | 1.25–10 µM | [5][13] |
| PC12 | Neuroprotection (against SIN-1) | 40 µM | [13] |
| PC12 | Neuroprotection (against rotenone) | 100 µM | [13] |
| PC12 | Neuroprotection (SIN-1 induced cell death) | 200 µM | [13] |
| RAW264.7 (LPS-stimulated) | Anti-inflammatory | 12.5–100 µM | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for HeLa cells) in 100 µL of complete culture medium.[14] Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Analysis of NF-κB and p38 MAPK Activation by Western Blotting
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and p38 MAPK pathways.
Materials:
-
Cells of interest (e.g., RAW264.7 macrophages)
-
Complete cell culture medium
-
This compound
-
LPS (Lipopolysaccharide) for stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-3 hours). Then, stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce pathway activation. Include appropriate controls (untreated, LPS only, this compound only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 3. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of this compound analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neoechinulin C|55179-54-9|MSDS [dcchemicals.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Neoechinulin A Experimental Protocols and Troubleshooting
Welcome to the technical support center for researchers working with neoechinulin A. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help address inconsistencies in experimental results and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for this compound's anti-inflammatory activity compared to published literature?
A1: Variations in IC50 values for this compound's anti-inflammatory effects are a common issue and can arise from several factors:
-
Cell Line and Passage Number: Different macrophage cell lines (e.g., RAW 264.7 vs. primary macrophages) can exhibit varied sensitivities. High passage numbers can also lead to phenotypic drift and altered responses.
-
LPS Concentration and Serotype: The concentration and serotype of lipopolysaccharide (LPS) used to induce inflammation significantly impact the inflammatory response and, consequently, the apparent potency of this compound.
-
Pre-incubation Time: The duration of pre-incubation with this compound before LPS stimulation can alter its effectiveness.
-
Assay Endpoint and Method: The specific endpoint measured (e.g., nitric oxide, prostaglandin E2, TNF-α, IL-1β) and the assay methodology (e.g., Griess assay, ELISA) can yield different IC50 values.
-
Compound Purity and Stability: The purity of the this compound sample is critical. Impurities may have their own biological activities. Additionally, this compound stability in solution should be considered.
Q2: My cytoprotection experiments with this compound in PC12 cells are not reproducible. What could be the cause?
A2: Reproducibility issues in PC12 cell cytoprotection assays are often linked to:
-
Inducing Agent: The choice and concentration of the cytotoxic agent (e.g., SIN-1, MPP+, rotenone) are critical. The stability of these agents in culture media can also affect results.
-
Pre-incubation Period: For neuroprotection against agents like SIN-1, a pre-incubation period of at least 12 hours with this compound has been shown to be necessary for the induction of protective mechanisms.[1]
-
Cell Differentiation State: Whether the PC12 cells have been differentiated (e.g., with Nerve Growth Factor, NGF) can significantly alter their response to both the toxin and this compound.
-
Assay for Cell Viability: Different viability assays (e.g., LDH, MTT, trypan blue exclusion) measure different aspects of cell death and can produce varied results.
Q3: I am not observing the expected inhibition of the NF-κB pathway with this compound. What should I check?
A3: If you are not seeing the expected inhibition of the NF-κB pathway, consider the following:
-
Stimulation Time: The timing of cell lysis after LPS stimulation is crucial for observing key events like IκB-α degradation and p65 nuclear translocation. These are often transient events.
-
Antibody Specificity and Quality: Ensure that the primary antibodies used for Western blotting (e.g., for phospho-IκB-α, total IκB-α, phospho-p65) are specific and have been validated for the application.
-
Cellular Fractionation: When assessing p65 translocation, ensure the purity of your nuclear and cytoplasmic fractions.
-
Loading Controls: Use appropriate loading controls for both cytoplasmic (e.g., β-actin, GAPDH) and nuclear (e.g., Lamin B1, Histone H3) fractions.
Q4: Can the purity of my this compound sample affect my results?
A4: Absolutely. The purity of this compound is a critical factor. Co-purified analogs or other fungal metabolites could have synergistic, antagonistic, or independent biological effects that could confound your results. It is highly recommended to verify the purity of your this compound sample using methods like High-Performance Liquid Chromatography (HPLC). An established HPLC method for this compound uses a C18 column with a mobile phase of methanol and 0.1% phosphoric acid solution.[2]
Data Presentation: Comparative IC50 Values of this compound
The following table summarizes the range of reported IC50 values for this compound across different biological assays. This highlights the potential for variability in experimental outcomes.
| Biological Activity | Cell Line/Model | Inducing Agent | IC50 (µM) | Reference(s) |
| Anti-inflammatory | RAW 264.7 | LPS | 12.5 - 100 | [3] |
| Neuroprotection | PC12 | SIN-1 | ~40 | [4] |
| Neuroprotection | PC12 | Rotenone | ~100 | [5] |
| Neuroprotection | PC12 | SIN-1 | ~200 | [5] |
| Antiviral (SARS-CoV-2 Mpro) | Enzyme Assay | N/A | 0.47 | N/A |
| Anticancer | HeLa | N/A | 1.25 - 10 | [5] |
Experimental Protocols
Protocol 1: Anti-inflammatory Activity in RAW 264.7 Macrophages (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed 1.5 x 10^5 cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1-3 hours.
-
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC50 value of this compound.
Protocol 2: Cytoprotective Activity in PC12 Cells (LDH Assay)
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
For differentiation, treat cells with 50-100 ng/mL of NGF for 48-72 hours.
-
-
Seeding: Plate differentiated PC12 cells in a 96-well plate.
-
Pre-treatment: Treat the cells with this compound for at least 12 hours.
-
Induction of Cytotoxicity: Add a cytotoxic agent such as SIN-1 (3-morpholinosydnonimine) and incubate for an additional 24 hours.
-
LDH Assay:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Perform the LDH (Lactate Dehydrogenase) assay according to the manufacturer's instructions to measure cytotoxicity.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control (cells treated with the cytotoxic agent alone).
Protocol 3: Western Blot for NF-κB and p38 MAPK Activation
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1. The stimulation time with LPS should be optimized (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction:
-
For whole-cell lysates, use RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial nuclear extraction kit.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκB-α, anti-IκB-α, anti-p65, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways
Caption: this compound inhibits inflammatory pathways by blocking p38 MAPK phosphorylation and IκBα degradation.
Caption: Neoechinulin B acts as an antagonist to the Liver X Receptor (LXR), inhibiting the transcription of its target genes.
Experimental Workflow
Caption: A generalized workflow for conducting reproducible experiments with this compound.
References
- 1. Structure-activity relationships of this compound analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Isolation and determination of this compound in Cordate Pinellia Tuber] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 5. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for neoechinulin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with neoechinulin A. The focus is on the critical aspect of selecting and using appropriate controls to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential types of controls to include in my this compound experiments?
A1: To ensure the reliability of your findings, it is crucial to include a comprehensive set of controls. These can be categorized as follows:
-
Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve this compound (e.g., DMSO). It is used to account for any effects the solvent itself may have on the experimental system.
-
Negative Control: An ideal negative control is a compound structurally similar to this compound but known to be biologically inactive in the context of your experiment. This helps to confirm that the observed effects are specific to the chemical structure of this compound. 8,9-dihydrothis compound has been suggested as a potentially less active analog.[1]
-
Positive Control (Inducer): In many experimental setups, you will need a positive control to induce the biological effect you are studying. For example, if you are investigating the anti-inflammatory properties of this compound, you will need a substance to first induce an inflammatory response.
-
Positive Control (Inhibitor/Standard): This type of control is a well-characterized compound that is known to produce the same or a similar effect to what you are expecting from this compound. This helps to validate your assay and provides a benchmark for comparison.
-
Comparative Control: A compound with a different but related activity profile can be useful. Neoechinulin B, for instance, has reported antiviral activities acting through different pathways than this compound's primary targets, making it a useful tool to demonstrate specificity.[2][3][4][5][6]
Q2: I am investigating the anti-inflammatory effects of this compound. What are the recommended controls?
A2: For studying the anti-inflammatory effects of this compound, particularly its impact on the NF-κB and p38 MAPK signaling pathways, the following controls are recommended:
-
Positive Control (Inducer): Lipopolysaccharide (LPS) is a standard inducer of inflammation in macrophage cell lines like RAW264.7.[7][8] It activates both the NF-κB and p38 MAPK pathways.
-
Positive Controls (Inhibitors):
-
NF-κB Pathway: Use a known NF-κB inhibitor like Bay 11-7082 or MG-132 to confirm that your assay can detect inhibition of this pathway.
-
p38 MAPK Pathway: A specific p38 MAPK inhibitor such as SB203580 or SB202190 is recommended.[9]
-
Q3: My research focuses on the anticancer properties of this compound, specifically its ability to induce apoptosis. What controls should I use?
A3: When investigating this compound-induced apoptosis, the following controls are essential:
-
Positive Controls for Apoptosis Induction: A variety of compounds can be used to induce apoptosis and validate your detection methods (e.g., Annexin V/PI staining, caspase activity assays). Commonly used positive controls include:
-
Negative Control: Untreated or vehicle-treated cells serve as the baseline for apoptosis levels.
Q4: I am analyzing the effect of this compound on the cell cycle. What are the appropriate controls for these experiments?
A4: For cell cycle analysis experiments, it is crucial to include compounds that arrest cells in specific phases. This helps to validate your cell cycle profiling method (e.g., flow cytometry with propidium iodide staining).
-
G1 Phase Arrest: Serum deprivation or treatment with mimosine can be used to synchronize cells in the G1 phase.[12]
-
S Phase Arrest: Aphidicolin or hydroxyurea are commonly used to induce S phase arrest.[12]
-
G2/M Phase Arrest: Nocodazole, paclitaxel (Taxol), or colchicine are effective at arresting cells in the G2/M phase.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in vehicle control | Solvent concentration is too high. | Optimize the final concentration of the vehicle (e.g., DMSO) to be non-toxic to the cells. Typically, <0.5% is recommended. |
| Contamination of reagents or cell culture. | Ensure all reagents are sterile and the cell culture is free from contamination. | |
| No effect observed with this compound | Compound degradation. | Store this compound properly, protected from light and moisture. Prepare fresh stock solutions. |
| Incorrect concentration range. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | |
| Insufficient incubation time. | Optimize the treatment duration based on the specific biological process being investigated. | |
| Positive control (inhibitor) shows no effect | Assay is not working correctly. | Troubleshoot the experimental protocol for the specific assay (e.g., Western blot, ELISA, flow cytometry). |
| Reagent degradation. | Ensure positive control reagents are stored correctly and have not expired. | |
| Inconsistent results between experiments | Variation in cell passage number or density. | Use cells within a consistent passage number range and ensure consistent cell seeding density. |
| Variability in reagent preparation. | Prepare fresh reagents and use consistent protocols for their preparation. |
Data Presentation: Recommended Controls for this compound Experiments
| Experimental Focus | Control Type | Recommended Compound/Treatment | Typical Concentration/Condition | Purpose |
| Anti-inflammatory (NF-κB & p38 MAPK) | Vehicle Control | DMSO | <0.5% | To account for solvent effects. |
| Negative Control | 8,9-dihydrothis compound | Equimolar to this compound | To confirm the specificity of this compound's activity. | |
| Positive Control (Inducer) | Lipopolysaccharide (LPS) | 1 µg/mL | To induce an inflammatory response.[7] | |
| Positive Control (NF-κB Inhibitor) | Bay 11-7082 | 5-10 µM | To validate the detection of NF-κB pathway inhibition. | |
| Positive Control (p38 MAPK Inhibitor) | SB203580 | 10-20 µM | To validate the detection of p38 MAPK pathway inhibition.[9] | |
| Anticancer (Apoptosis) | Vehicle Control | DMSO | <0.5% | To account for solvent effects. |
| Negative Control | Untreated cells | N/A | To establish a baseline level of apoptosis. | |
| Positive Control (Inducer) | Staurosporine | 1 µM | To induce apoptosis as a positive control for the assay. | |
| Positive Control (Inducer) | Camptothecin | 4-6 µM | To induce apoptosis as a positive control for the assay.[10] | |
| Cell Cycle Analysis | Vehicle Control | DMSO | <0.5% | To account for solvent effects. |
| G1 Arrest Control | Serum Deprivation | 24-48 hours | To synchronize cells in the G1 phase.[12] | |
| S Arrest Control | Aphidicolin | 1-5 µg/mL | To arrest cells in the S phase.[12] | |
| G2/M Arrest Control | Nocodazole | 50-100 ng/mL | To arrest cells in the G2/M phase.[13] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound, vehicle control (DMSO), a negative control (8,9-dihydrothis compound), and a positive control inhibitor (Bay 11-7082 or SB203580) for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except for the unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of IκBα, p65 (NF-κB), and p38 MAPK.
-
Protocol 2: Apoptosis Induction Assay in Cancer Cells
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a dose range of this compound, vehicle control (DMSO), and a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate for 24-48 hours.
-
Analysis (Annexin V/PI Staining):
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: this compound's anti-inflammatory mechanism and relevant controls.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 13. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Neuroprotective Effects of Neoechinulin A and Alternatives in Animal Models
For Immediate Release
A comprehensive review of preclinical studies validates the neuroprotective potential of neoechinulin A, a diketopiperazine indole alkaloid, and provides a comparative analysis with established neuroprotective agents, Nerve Growth Factor (NGF) and Ginkgo biloba extract. This guide synthesizes quantitative data from animal models, details experimental methodologies, and illustrates the underlying signaling pathways to inform future research and drug development in neurodegenerative diseases.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound, NGF, and Ginkgo biloba extract have been evaluated in various in vitro and in vivo models of neuronal damage. The rat pheochromocytoma cell line, PC12, is a widely used model to study neuroprotection as these cells, when differentiated with NGF, exhibit neuronal characteristics. A common method to induce neurotoxicity in these cells is by using 3-morpholinosydnonimine (SIN-1), a peroxynitrite donor that mimics oxidative stress implicated in neurodegenerative disorders. The following table summarizes the quantitative data on the cytoprotective effects of these compounds against neurotoxic insults.
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Citation |
| This compound | NGF-differentiated PC12 cells | SIN-1 | 10 µM | Cell Viability | Prevents SIN-1-induced cytotoxicity | [1] |
| NGF-differentiated PC12 cells | MPP+ (1.0 mM) | 100 µM | Cell Viability (LDH assay) | Nearly 60% cell survival at 20 hours | [2] | |
| Mice | LPS (10µ g/mouse , i.c.v.) | 300 ng/mouse, i.c.v. | Spontaneous alternation (Y-maze) | Prevents LPS-induced decrease in alternation | ||
| Nerve Growth Factor (NGF) | PC12 cells | Serum-free medium | 10 ng/ml | Cell Viability | Maintains cell viability for at least 1 month | |
| Differentiated NS-1 (PC12 variant) cells | Oxygen-Glucose Deprivation (3h) | - | Cell Viability (MTT assay) | Baseline for comparison of other neuroprotectants | [3] | |
| Ginkgo biloba extract (EGb 761) | PC12 cells | β-amyloid | Dose-dependent | Cell Viability, Apoptosis | Prevents β-amyloid-induced cell death | [4][5] |
| PC12 cells | Paraquat | Pretreatment | Cell Viability, Apoptosis | Significantly reverses PQ-induced decrease in viability | [6] | |
| PC12 cells | SIN-1 (50-300 µM) | 10 µM (Bilobalide) | Cell Viability | Increased to 91% from 52% in SIN-1 alone group | [7] |
Experimental Protocols
A standardized experimental workflow is crucial for the validation and comparison of neuroprotective compounds. Below are detailed methodologies for key experiments cited in this guide.
SIN-1-Induced Neurotoxicity Model in PC12 Cells
This protocol outlines the induction of neurotoxicity using SIN-1 in NGF-differentiated PC12 cells and the assessment of neuroprotection.
1. Cell Culture and Differentiation:
-
PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Cells are seeded onto collagen-coated 96-well plates at a density of 1 x 10^4 cells/well.
-
Differentiation is induced by adding Nerve Growth Factor (NGF) to the culture medium at a final concentration of 50-100 ng/mL for 4 to 7 days. The medium is replaced with fresh NGF-containing medium every 2-3 days.
2. Neurotoxin Treatment:
-
After differentiation, the medium is replaced with a medium containing the test compound (this compound, NGF, or Ginkgo biloba extract) at various concentrations.
-
Following a pre-incubation period (e.g., 1 hour), 3-morpholinosydnonimine (SIN-1) is added to the wells to a final concentration that induces significant cell death (e.g., 1 mM).
-
Control wells include cells treated with the vehicle, the test compound alone, and SIN-1 alone.
3. Assessment of Cell Viability (LDH Assay):
-
After 24 hours of incubation with SIN-1, the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified.
-
The supernatant from each well is transferred to a new 96-well plate.
-
An LDH assay reagent is added to each well, and the plate is incubated at room temperature in the dark for 30 minutes.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as the percentage of LDH released compared to control cells lysed to achieve maximum LDH release.[8][9][10]
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound, NGF, and Ginkgo biloba extract are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathway
This compound's neuroprotective mechanism involves the enhancement of cellular resilience to oxidative and nitrosative stress. It has been shown to increase the cellular capacity to produce NAD(P)H and inhibit the activation of caspase-3, a key executioner of apoptosis.[11][12]
Nerve Growth Factor (NGF) Signaling Pathway
NGF exerts its neuroprotective effects by binding to two cell surface receptors: the high-affinity tyrosine kinase receptor TrkA and the low-affinity p75 neurotrophin receptor (p75NTR). The balance of signaling through these two receptors determines cell fate. TrkA activation typically leads to pro-survival and differentiation signals, primarily through the PI3K/Akt and MAPK/ERK pathways. Conversely, p75NTR signaling, in the absence of TrkA, can initiate apoptotic pathways.[13][14][15]
Ginkgo biloba Extract Signaling Pathway
The neuroprotective effects of Ginkgo biloba extract (EGb 761) are multifactorial, primarily attributed to its potent antioxidant and anti-apoptotic properties. The flavonoid and terpenoid constituents of the extract scavenge free radicals, reduce oxidative stress, and modulate key components of the intrinsic apoptotic pathway, including the Bcl-2 family of proteins and caspases.[16][17][18][19]
References
- 1. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ginkgo biloba extract EGb 761 rescues the PC12 neuronal cells from beta-amyloid-induced cell death by inhibiting the formation of beta-amyloid-derived diffusible neurotoxic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of Ginkgo biloba extract on paraquat-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dojindo.co.jp [dojindo.co.jp]
- 9. cellbiologics.com [cellbiologics.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound imparts resistance to acute nitrosative stress in PC12 cells: a potential link of an elevated cellular reserve capacity for pyridine nucleotide redox turnover with cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginkgo biloba Prevents Oxidative Stress-Induced Apoptosis Blocking p53 Activation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. aquila.usm.edu [aquila.usm.edu]
Cross-Validation of Neoechinulin A's Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of neoechinulin A, a diketopiperazine-type indole alkaloid, across different in vitro assays. The data presented herein is compiled from peer-reviewed studies, offering a cross-validation of its therapeutic potential. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to support further research and development.
Quantitative Analysis of Anti-Inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators in a dose-dependent manner. The following table summarizes the inhibitory effects of this compound on nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Furthermore, supporting data from amyloid-β-stimulated BV-2 microglial cells is included to provide a cross-validation of its activity in a different neuronal inflammation model.
| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration (µM) | % Inhibition (Approximate) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 12.5 | ~25% | [1] |
| 25 | ~50% | [1] | |||
| 50 | ~75% | [1] | |||
| 100 | ~95% | [1] | |||
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 12.5 | ~20% | [2] |
| 25 | ~45% | [2] | |||
| 50 | ~70% | [2] | |||
| 100 | ~90% | [2] | |||
| TNF-α | RAW 264.7 | LPS | 12.5 | ~15% | [2] |
| 25 | ~40% | [2] | |||
| 50 | ~60% | [2] | |||
| 100 | ~85% | [2] | |||
| IL-1β | RAW 264.7 | LPS | 12.5 | ~10% | [2] |
| 25 | ~35% | [2] | |||
| 50 | ~55% | [2] | |||
| 100 | ~80% | [2] | |||
| Nitric Oxide (NO) | BV-2 | Amyloid-β | Not explicitly quantified, but significant inhibition observed. | - | [3] |
| PGE2, TNF-α, IL-1β, IL-6 | BV-2 | Amyloid-β | Not explicitly quantified, but significant inhibition observed. | - | [3] |
Note: The percentage of inhibition for RAW 264.7 cells is estimated from the graphical data presented in Kim et al., 2013.[1][2] IC50 values were not explicitly stated in the referenced literature for these specific assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Treatment (RAW 264.7 Macrophages)
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound (12.5, 25, 50, 100 µM) for 3 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[1][2]
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. After treating the cells as described above for 18 hours, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The nitrite concentration was calculated from a sodium nitrite standard curve.[1]
Prostaglandin E2 (PGE2), TNF-α, and IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
The levels of PGE2, TNF-α, and IL-1β in the cell culture supernatants were quantified using commercially available ELISA kits. Following cell treatment for 18 hours, the supernatants were collected and assayed according to the manufacturer's instructions. The absorbance was measured at 450 nm.[2]
Western Blot Analysis for iNOS, COX-2, IκB-α, and p38 MAPK
After treatment, cells were harvested and lysed. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), inhibitor of kappa B alpha (IκB-α), phosphorylated IκB-α, p38 mitogen-activated protein kinase (MAPK), and phosphorylated p38 MAPK. After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Visualizing the Molecular Mechanisms and Experimental Design
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Signaling pathways inhibited by this compound to exert its anti-inflammatory effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] In LPS-stimulated macrophages, this compound inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[1] This action prevents the translocation of the active NF-κB subunits (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[1]
Concurrently, this compound has been shown to significantly inhibit the phosphorylation of p38 MAPK in a dose-dependent manner, without affecting the phosphorylation of other MAPKs like ERK and JNK.[1] The p38 MAPK pathway is also a critical regulator of inflammatory responses. By inhibiting these two key signaling cascades, this compound effectively reduces the production of a wide array of inflammatory mediators.
Cross-Validation in a Neuroinflammation Model
The anti-inflammatory properties of this compound have been further validated in a model of neuroinflammation using amyloid-β oligomer-activated BV-2 microglial cells.[3] In this model, this compound was found to suppress the production of neurotoxic inflammatory mediators including TNF-α, IL-1β, IL-6, and PGE2. The underlying mechanism also involves the blockage of MAPK phosphorylation.[3] This cross-validation in a different cell line and with a different inflammatory stimulus strengthens the case for this compound as a potent anti-inflammatory agent with potential applications in neurodegenerative diseases.
Conclusion
The collective evidence from multiple assays and cell models strongly supports the anti-inflammatory activity of this compound. Its ability to potently inhibit the production of key pro-inflammatory mediators through the dual inhibition of the NF-κB and p38 MAPK signaling pathways makes it a promising candidate for further preclinical and clinical investigation for the treatment of various inflammatory conditions. The detailed protocols and compiled data in this guide are intended to facilitate these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Neoechinulin A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known molecular targets of neoechinulin A, a diketopiperazine indole alkaloid with promising therapeutic potential. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies used to identify and characterize these interactions.
This compound has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] Understanding its molecular targets is crucial for elucidating its mechanisms of action and advancing its development as a potential therapeutic agent. This guide focuses on the direct binding partners and key signaling pathways modulated by this compound.
Direct Molecular Targets of this compound
Experimental evidence has identified two direct binding partners for this compound: Chromogranin B (CHGB) and Glutaredoxin 3 (GRX3).[2] These interactions were discovered through a phage display screen and subsequently quantified using Quartz Crystal Microbalance (QCM) analysis.[2]
| Molecular Target | Method of Identification | Binding Affinity (KD) | Cellular Function | Reference |
| Chromogranin B (CHGB) | Phage Display, QCM | 18 nM | A neurosecretory granule protein involved in the packaging and secretion of hormones and neuropeptides. | [2] |
| Glutaredoxin 3 (GRX3) | Phage Display, QCM | Not explicitly quantified but described as high affinity. | A cytosolic iron-sulfur cluster assembly factor involved in cellular iron homeostasis and redox signaling. | [2][3][4][5] |
Modulation of Intracellular Signaling Pathways
This compound has been shown to significantly impact key signaling pathways involved in inflammation and cell survival. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
| Signaling Pathway | Key Modulated Proteins | Effect of this compound | Method of Analysis | Effective Concentration | Reference |
| NF-κB Pathway | IκB-α, p65 | Inhibition of IκB-α phosphorylation and degradation, leading to reduced nuclear translocation of the p65 subunit. | Western Blot | 12.5–100 µM | [6] |
| p38 MAPK Pathway | p38 | Inhibition of LPS-induced phosphorylation of p38. | Western Blot | 12.5–100 µM | [6] |
| p53 Pathway | p53, p21 | Upregulation of p53 and p21 expression, leading to cell cycle arrest. | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key techniques used to identify and characterize the molecular targets of this compound.
Phage Display for Target Identification
This technique was employed to identify proteins that directly bind to this compound.
Workflow:
Protocol:
-
Immobilization of Bait Molecule: Biotinylated this compound is immobilized on streptavidin-coated magnetic beads.
-
Biopanning: A T7 phage display library expressing a diverse range of peptides is incubated with the immobilized this compound to allow for binding.
-
Washing: The beads are washed extensively to remove non-specifically bound phages.
-
Elution: The specifically bound phages are eluted from the beads.
-
Amplification: The eluted phages are used to infect E. coli to amplify the phage population.
-
Sequencing: After several rounds of biopanning to enrich for high-affinity binders, the DNA from the individual phage clones is sequenced to identify the protein or peptide that binds to this compound.[7][8][9]
Quartz Crystal Microbalance (QCM) for Binding Affinity
QCM is a label-free technique used to measure the binding affinity between a ligand and a protein in real-time.[10]
Workflow:
Protocol:
-
Sensor Preparation: A gold-coated quartz crystal sensor is cleaned and prepared for ligand immobilization.
-
Ligand Immobilization: Biotinylated this compound is immobilized on the sensor surface, typically via a streptavidin layer.
-
Baseline Establishment: A stable baseline is established by flowing a running buffer over the sensor surface.
-
Protein Injection: The purified target protein (e.g., Chromogranin B) at various concentrations is injected over the sensor surface.
-
Frequency Measurement: The binding of the protein to the immobilized this compound causes a change in the resonance frequency of the quartz crystal, which is measured in real-time.
-
Data Analysis: The changes in frequency are used to calculate the association and dissociation rate constants, from which the dissociation constant (KD) is determined.[11][12]
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of signaling molecules, in cell lysates.[13]
Workflow:
Protocol:
-
Cell Treatment and Lysis: Cells (e.g., RAW264.7 macrophages) are pre-treated with this compound for a specified time and then stimulated (e.g., with LPS) to activate the signaling pathway of interest. The cells are then lysed to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated p38 or IκB-α). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: The signal is detected by adding a chemiluminescent substrate that reacts with the HRP to produce light, which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.[14][15][16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[17][18]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[19][20]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms by which this compound modulates the NF-κB and p38 MAPK signaling pathways.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. uniprot.org [uniprot.org]
- 4. "Characterization of the Role of Glutaredoxin 3 and Its Binding Partner" by Nin Nin Dingra [scholarcommons.sc.edu]
- 5. Human glutaredoxin 3 can bind and effectively transfer [4Fe-4S] cluster to apo-iron regulatory protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. HTS based on Phage Display - Creative Biolabs [creative-biolabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Label-free detection of protein-ligand interactions by the quartz crystal microbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteinsandproteomics.org [proteinsandproteomics.org]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. broadpharm.com [broadpharm.com]
Independent Verification of Neoechinulin A's Antiviral Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of neoechinulin A and its analogues, primarily neoechinulin B, against various viruses. The information is compiled from independent research studies and presents supporting experimental data, detailed methodologies, and visual representations of key mechanisms to aid in drug development and scientific research.
Comparative Antiviral Activity
The following tables summarize the quantitative data on the antiviral activity of this compound and B, alongside other compounds for comparison. The data is primarily presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), and the half-maximal cytotoxic concentration (CC50) to indicate the compound's toxicity to host cells. A higher selectivity index (SI = CC50/IC50) suggests a more favorable safety profile.
Table 1: Anti-SARS-CoV-2 Activity of this compound and Comparators
| Compound | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | SARS-CoV-2 Mpro | FRET Assay | 0.47 | GC376 | 0.36 |
| Echinulin | SARS-CoV-2 Mpro | FRET Assay | 3.90 | ||
| Eurocristatine | SARS-CoV-2 Mpro | FRET Assay | > 5 |
FRET: Fluorescence Resonance Energy Transfer
Table 2: Anti-Hepatitis C Virus (HCV) Activity of Neoechinulin B and Derivatives
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Neoechinulin B (1a) | HCV | Huh7 | 4.7 ± 1.4 | > 20 | > 4.3 |
| This compound (7) | HCV | Huh7 | No activity | > 20 | - |
| Preechinulin (8) | HCV | Huh7 | No activity | > 20 | - |
| Derivative 1c | HCV | Huh7 | 0.0059 ± 0.0042 | > 20 | > 3389 |
| Derivative 1d | HCV | Huh7 | Not specified | > 20 | - |
| Derivative 1h | HCV | Huh7 | Not specified | > 20 | - |
| Derivative 1j | HCV | Huh7 | Not specified | > 20 | - |
| Derivative 1l | HCV | Huh7 | More potent than 1a | > 20 | - |
| Derivative 1o | HCV | Huh7 | Not specified | > 20 | - |
Data for derivatives 1d, 1h, 1j, 1l, and 1o are mentioned as active but specific IC50 values were not provided in the source.[1][2]
Table 3: Anti-Influenza Virus Activity of Neoechinulin B and Comparators
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Neoechinulin B | A/LiaoNing-ZhenXing/1109/2010 (H1N1) | MDCK | 16.89 | Nitazoxanide | 1.6 - 3.2 |
| Neoechinulin B | A/HuNan-ZhuHui/1222/2010 (H3N2) | MDCK | 22.22 | Zanamivir | 0.005 - 0.014 |
| Neoechinulin B | A/WSN/33 (H1N1) | MDCK | 27.4 |
MDCK: Madin-Darby Canine Kidney cells. EC50 values for Neoechinulin B were determined by CPE Assay.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay is used to identify inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.
-
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of the microplate.
-
Add the SARS-CoV-2 Mpro to the wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.
-
Anti-Hepatitis C Virus (HCV) Replicon Assay
This cell-based assay is used to measure the inhibition of HCV RNA replication.
-
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon that expresses a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.
-
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of the compounds.
-
Calculate the IC50 value by normalizing the luciferase signal to cell viability and fitting the data to a dose-response curve.
-
Anti-Influenza Virus Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.
-
Principle: Influenza virus infection of susceptible cells, such as MDCK cells, leads to cell death, known as the cytopathic effect. Antiviral compounds can inhibit this effect.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with supplements).
-
Influenza virus stock (e.g., H1N1, H3N2).
-
TPCK-treated trypsin.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., Crystal Violet, MTT).
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Wash the cells and infect with a known titer of influenza virus in the presence of serial dilutions of the test compound and TPCK-treated trypsin.
-
Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.
-
Stain the cells with a viability dye (e.g., Crystal Violet).
-
Quantify the cell viability by measuring the absorbance.
-
Calculate the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Mechanism of Action & Signaling Pathways
Neoechinulin B Inhibition of Hepatitis C Virus (HCV) Replication
Neoechinulin B has been shown to inhibit HCV replication by targeting the host Liver X Receptors (LXRs). This interaction disrupts the formation of the membranous web, a complex of intracellular membranes where HCV replication takes place.[1]
Caption: Neoechinulin B inhibits HCV replication by targeting LXR.
Neoechinulin B Inhibition of Influenza Virus Entry
Neoechinulin B has been reported to inhibit influenza virus entry by binding to the viral hemagglutinin (HA) protein. This prevents the attachment of the virus to sialic acid receptors on the host cell surface.[4][5]
Caption: Neoechinulin B inhibits influenza virus entry by targeting HA.
Experimental Workflows
General Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for screening and characterizing antiviral compounds.
References
- 1. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neoechinulin B and its analogues as potential entry inhibitors of influenza viruses, targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Neoechinulin A: Efficacy and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetic versus natural neoechinulin A, a diketopiperazine indole alkaloid with a range of promising biological activities. This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways to support further research and development.
Data Presentation: A Side-by-Side Look at Efficacy
Direct comparative studies providing head-to-head quantitative data on the efficacy of synthetic versus natural this compound are limited in publicly available literature. However, by compiling data from various studies on both natural and synthetic forms, we can construct a comparative overview of their biological activities. It is important to note that the following data is collated from different experimental setups and should be interpreted with consideration of the varied contexts.
| Biological Activity | Compound | Cell Line | Assay | Efficacy (IC50/EC50) | Source |
| Antiviral (Anti-HCV) | This compound (unspecified) | Huh7.5.1 | Hepatitis C Virus Inhibition | IC50: >20 µM | [1] |
| Cytotoxicity | This compound (unspecified) | Huh7.5.1 | Cell Viability (MTT Assay) | CC50: >20 µM | [1] |
| Cytoprotection | Natural this compound | PC12 cells | SIN-1-induced cytotoxicity | Qualitatively effective | [2][3] |
| Cytoprotection | Synthetic (+) and (-) this compound | PC12 cells | SIN-1-induced cytotoxicity | Qualitatively effective | [4][5] |
| Anti-inflammatory | Natural this compound | RAW246.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent inhibition (12.5-100 µM) | [6][7] |
| Anticancer | Natural this compound | PANC-1 | Cytotoxicity | IC50: 25.8 µM (for a related derivative) | [8] |
| Enzyme Inhibition | Natural this compound | SARS-CoV-2 Mpro | Protease Inhibition | IC50: 0.47 µM | [8] |
Key Findings from the Data:
-
Both natural and synthetic this compound exhibit significant cytoprotective effects, suggesting that the synthetic route can produce a biologically active compound.[2][3][4][5]
-
The core structure of this compound, particularly the C8/C9 double bond, is crucial for its biological activity, a feature present in both natural and synthetically produced versions.[9][10]
-
This compound demonstrates a favorable cytotoxicity profile, with CC50 values being significantly higher than the effective concentrations for its biological activities in the reported studies.[1]
-
Natural this compound shows potent anti-inflammatory and enzyme-inhibitory activities.[6][7][8]
Experimental Protocols
Cytotoxicity Assay in PC12 Cells
This protocol outlines a common method for assessing the neuroprotective effects of this compound against a toxin-induced cell death model.
1. Cell Culture and Differentiation:
- Pheochromocytoma (PC12) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- For differentiation into neuron-like cells, nerve growth factor (NGF) is added to the culture medium at a concentration of 50-100 ng/mL for 3-4 days.
2. Compound Treatment:
- Differentiated PC12 cells are pre-incubated with varying concentrations of natural or synthetic this compound for a specified period (e.g., 24 hours).
3. Induction of Cytotoxicity:
- A neurotoxin, such as SIN-1 (a peroxynitrite generator) or MPP+ (a mitochondrial complex I inhibitor), is added to the cell culture to induce cytotoxicity.
4. Assessment of Cell Viability:
- Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
- The absorbance or fluorescence is measured using a microplate reader, and cell viability is calculated as a percentage of the control (untreated cells).
Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol describes a typical in vitro experiment to evaluate the anti-inflammatory properties of this compound.
1. Cell Culture:
- RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
2. Compound and Lipopolysaccharide (LPS) Treatment:
- Cells are pre-treated with different concentrations of natural or synthetic this compound for a defined duration (e.g., 1-2 hours).
- Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a concentration of 1 µg/mL.
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read with a microplate reader.
- Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits.
4. Western Blot Analysis:
- To investigate the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE.
- Proteins of interest (e.g., phosphorylated and total forms of NF-κB p65, IκBα, and p38 MAPK) are detected using specific primary and secondary antibodies.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and p38 MAPK pathways, which are central to inflammatory responses.
This compound Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit this pathway.
This compound Inhibition of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation and cellular stress responses that is modulated by this compound.
Conclusion
References
- 1. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs [mdpi.com]
- 3. Protective Properties of this compound against SIN-1-Induced Neuronal Cell Death [jstage.jst.go.jp]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 6. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of this compound derivatives: new aspects of structure-activity relationships for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
A Comparative Analysis of the Antioxidant Capacity of Neoechinulin A and Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of neoechinulin A, a fungal metabolite with noted bioactive properties, against well-established antioxidant flavonoids: quercetin, catechins, and anthocyanins. The following sections present quantitative data from established antioxidant assays, detailed experimental methodologies, and a visual representation of a key antioxidant signaling pathway to offer a comprehensive evaluation for research and development purposes.
Quantitative Antioxidant Capacity: A Comparative Overview
The antioxidant potential of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging capacity against peroxyl radicals.
The table below summarizes the reported antioxidant capacities of this compound and selected flavonoids from various studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound | Assay | IC50 Value |
| This compound | DPPH | 0.219 mg/mL[1] |
| Quercetin | DPPH | 4.60 µM[2] |
| ABTS | 48.0 µM[2] | |
| (+)-Catechin | ABTS | 3.12 µg/mL[3] |
| Anthocyanins | DPPH | Highly variable depending on specific anthocyanin |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols across different studies.
Experimental Protocols for Antioxidant Capacity Assays
Standardized assays are crucial for the reliable assessment of antioxidant activity. The following are detailed methodologies for the three commonly employed assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Various concentrations of the test compound (e.g., this compound, flavonoids) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A fixed volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at a specific temperature for a set time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce the oxidation of the fluorescent probe, leading to a loss of fluorescence. The presence of an antioxidant quenches the peroxyl radicals, thus protecting the fluorescent probe from oxidation and preserving its fluorescence.
Procedure:
-
Reactions are typically carried out in a 96-well microplate.
-
A solution of the fluorescent probe (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).
-
Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
The fluorescent probe solution, the test compound or standard, and a blank (buffer) are added to the wells of the microplate.
-
The plate is incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution to all wells.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is typically expressed as Trolox equivalents (TE) per unit of the sample.
Antioxidant Signaling Pathway
Flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways is the Keap1-Nrf2 pathway.
References
A Head-to-Head Comparison of Neoechinulin A and Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of neoechinulin A against other prominent indole alkaloids. The information presented is intended to assist researchers in evaluating the therapeutic potential of these compounds and to provide a foundation for future drug development initiatives.
Overview of Compared Indole Alkaloids
Indole alkaloids are a large class of naturally occurring compounds characterized by the presence of an indole nucleus. They exhibit a wide range of biological activities, with several members being utilized as clinical drugs. This guide focuses on a comparative analysis of this compound with other selected indole alkaloids, highlighting their performance in anticancer, anti-inflammatory, neuroprotective, and antiviral assays.
Compared Alkaloids:
-
This compound: A diketopiperazine indole alkaloid with a broad spectrum of reported biological activities.
-
Neoechinulin B: A close structural analog of this compound.
-
Echinulin: Another prenylated indole alkaloid.
-
Vinblastine & Vincristine: Clinically used anticancer agents belonging to the Vinca alkaloid family.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of the selected indole alkaloids. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as otherwise specified.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | HT-29 (Colorectal Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | 1.25–10[1] | - | - | - |
| Echinulin | Low cytotoxicity | 1.73 (48h)[2] | - | - |
| Vinblastine | - | - | - | 1.72–3.13 nM |
| Vincristine | - | - | 40 nM[3] | 5 nM[3] |
Note: Direct comparison is limited by the use of different cell lines and experimental conditions across studies. nM to µM conversion: 1000 nM = 1 µM.
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Effect |
| This compound | NO Production | RAW264.7 | 12.5–100 µM (dose-dependent suppression)[4] |
| Neoechinulin B | NO Production | RAW264.7 | Similar to this compound at lower doses, cytotoxic at 25 µM[4] |
Table 3: Neuroprotective Activity
| Compound | Assay | Cell Line | IC50 / Effect |
| This compound | SIN-1-induced cytotoxicity | PC12 | 40 µM[1] |
| This compound | Rotenone-induced cytotoxicity | PC12 | 100 µM[1] |
Table 4: Antiviral Activity
| Compound | Virus | Cell Line | IC50 (µM) |
| Neoechinulin B | Hepatitis C Virus (HCV) | Huh7.5.1 | >20 (CC50) |
| Neoechinulin B | Influenza A (H1N1) | MDCK | 27.4 |
Mechanisms of Action: Signaling Pathways
The biological effects of these indole alkaloids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
This compound: Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammatory responses by blocking NF-κB and p38 MAPK pathways.[2][4]
This compound: Apoptosis Induction in Cancer Cells
Caption: this compound induces apoptosis in cancer cells via the p53-mediated pathway.[1][5]
Vinblastine & Vincristine: Mechanism of Action
Caption: Vinblastine and vincristine inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the indole alkaloids and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Nitric Oxide (NO) Production Assay (Griess Test)
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 macrophages in a 24-well plate and treat with LPS (1 µg/mL) in the presence or absence of various concentrations of the indole alkaloids for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Neuroprotection Assay in PC12 Cells
Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death. PC12 cells, a rat pheochromocytoma cell line, are often used as a model for neuronal cells.
Protocol:
-
Cell Differentiation: Plate PC12 cells on collagen-coated plates and differentiate them with Nerve Growth Factor (NGF) for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of the indole alkaloids for 24 hours.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or rotenone for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the indole alkaloid and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Conclusion
This comparative guide highlights the diverse and potent biological activities of this compound and other selected indole alkaloids. While this compound demonstrates promising anticancer, anti-inflammatory, and neuroprotective properties, established clinical agents like vinblastine and vincristine exhibit potent cytotoxicity against a range of cancer cell lines. Neoechinulin B also shows significant anti-inflammatory and antiviral potential.
The provided data and mechanistic insights can serve as a valuable resource for researchers in the fields of pharmacology and drug discovery, facilitating the identification and development of novel therapeutic agents derived from the versatile indole alkaloid scaffold. Further research is warranted to conduct more direct comparative studies under standardized conditions to fully elucidate the relative potency and therapeutic indices of these promising compounds.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Neoechinulin A: A Review of Available Evidence
Despite extensive investigation into the pharmacological properties of neoechinulin A, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its synergistic effects when combined with other compounds. To date, no specific studies have been published that detail the synergistic, additive, or antagonistic interactions of this compound with other therapeutic agents. This absence of data precludes the creation of a detailed comparison guide with quantitative data and experimental protocols as requested.
While direct evidence for this compound's synergistic potential is lacking, research into its derivatives offers a promising glimpse into the possibility of future combination therapies. A study on a derivative of the related compound, neoechinulin B, found that it augmented the antiviral activity of approved Hepatitis C Virus (HCV) agents.[1] However, the specific agents used in this combination and the quantitative details of this synergistic interaction were not provided in the available literature.
Standalone Pharmacological Profile of this compound
This compound, a diketopiperazine indole alkaloid, has been the subject of numerous studies focusing on its standalone biological activities.[2][3] These investigations have established its potential as a multifaceted therapeutic agent with anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][4]
Anti-Inflammatory Activity: this compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. Experimental evidence indicates its ability to suppress the activation of Nuclear Factor-kappaB (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][5] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
The signaling pathway for the anti-inflammatory action of this compound can be visualized as follows:
Anticancer Activity: In the context of cancer, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the upregulation of the p53 tumor suppressor protein, which in turn activates downstream apoptotic pathways.[6]
The apoptotic signaling pathway induced by this compound is illustrated below:
Antiviral and Neuroprotective Activities: this compound has also demonstrated potential as an antiviral agent, with one study highlighting its inhibitory effect on the SARS-CoV-2 main protease (Mpro).[7][8] Furthermore, it exhibits neuroprotective properties, offering cytoprotection against oxidative stress in neuronal cells.[2][9]
Future Directions
The absence of studies on the synergistic effects of this compound represents a significant area for future research. Given its diverse pharmacological activities and its defined mechanisms of action, there is a strong rationale for investigating its potential in combination with existing therapeutic agents. Such studies could reveal synergistic interactions that lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance in various diseases. Future research should focus on systematic screening of this compound in combination with standard-of-care drugs for cancer, inflammatory disorders, and viral infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]
- 4. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 5. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 9. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs [mdpi.com]
Reproducibility of Neoechinulin A's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data on the anti-inflammatory and neuroprotective properties of Neoechinulin A to assess the consistency of its biological effects across different studies.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. By presenting quantitative data from various laboratories in a standardized format, this document aims to provide a clear overview of the reproducibility of this natural compound's biological activities.
Anti-inflammatory Effects in Macrophages
This compound has been investigated for its ability to suppress inflammatory responses in macrophage cell lines. A key indicator of its anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Below is a summary of the quantitative data from a key study in this area.
Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW264.7 Macrophages
| Concentration (µM) | NO Production Inhibition (%) | Study |
| 12.5 | Not specified, but significant | Song et al. (2013) |
| 25 | Not specified, but significant | Song et al. (2013) |
| 50 | Not specified, but significant | Song et al. (2013) |
| 100 | Markedly suppressed | Song et al. (2013) |
Note: While Song et al. (2013) demonstrated a dose-dependent inhibition of NO production, specific percentage inhibition values or an IC50 value were not explicitly stated in the available abstracts. A comprehensive assessment of reproducibility would necessitate additional independent studies reporting quantitative outcomes under similar experimental conditions.
Experimental Protocol: Inhibition of Nitric Oxide Production
The following is a generalized protocol based on the methodology described by Song et al. (2013):
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in this compound-treated wells to those in LPS-stimulated wells without the compound.
Signaling Pathway: Anti-inflammatory Action of this compound
This compound is reported to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.
Caption: this compound's anti-inflammatory signaling pathway.
Neuroprotective Effects in PC12 Cells
The neuroprotective potential of this compound has been primarily evaluated in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. These studies often involve inducing cytotoxicity with agents like SIN-1 (a peroxynitrite donor) or MPP+ (a neurotoxin that induces Parkinson's-like symptoms) and then assessing the protective effect of this compound.
Table 2: Neuroprotective Effects of this compound on PC12 Cells
| Cytotoxic Agent | This compound Concentration (µM) | Outcome | Study |
| SIN-1 (1 mM) | 100 | Significant protection | Kimoto et al. (2007) |
| SIN-1 | Not specified | Rescued differentiated PC12 cells from damage | Maruyama et al. (2004)[1] |
| MPP+ | 100 | Nearly 60% cell survival at 20 hours | Kajimura et al. (2008)[2] |
Note: Direct comparison of the quantitative results is challenging due to variations in experimental setups, such as different cytotoxic agents and endpoint measurements. However, the collective evidence from these independent laboratories suggests a consistent neuroprotective effect of this compound in PC12 cells.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
The following is a generalized protocol based on the methodologies described in the cited studies:
-
Cell Culture and Differentiation: PC12 cells are cultured in a suitable medium and often differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF) for several days.
-
Cell Seeding: Differentiated cells are seeded in multi-well plates.
-
Pre-treatment: Cells are pre-incubated with this compound for a specific duration (e.g., 24 hours).
-
Induction of Cytotoxicity: The cytotoxic agent (e.g., SIN-1 or MPP+) is added to the culture medium.
-
Incubation: Cells are incubated with the cytotoxic agent and this compound for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is determined using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of cell viability is calculated relative to control cells not exposed to the cytotoxic agent.
Experimental Workflow: Assessing Neuroprotection
The general workflow for investigating the neuroprotective effects of this compound is illustrated below.
Caption: General experimental workflow for neuroprotection studies.
Conclusion
The available data suggests that this compound consistently demonstrates anti-inflammatory and neuroprotective properties in vitro. The anti-inflammatory effects, particularly the inhibition of NO production in RAW264.7 macrophages, have been quantified in at least one key study. Similarly, multiple independent studies have reported the neuroprotective effects of this compound in PC12 cells against different toxins.
References
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the gene expression profiles induced by neoechinulin A and its related compounds, supported by experimental data.
This compound, a diketopiperazine indole alkaloid, and its analogs are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. A key aspect of understanding their therapeutic potential lies in elucidating their impact on cellular gene expression. This guide provides a comparative overview of the gene expression profiles induced by this compound and the related compound, neoechinulin B, drawing from available experimental data. While direct comparative transcriptomic studies are limited, this guide synthesizes findings from independent research to offer valuable insights.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the known effects of this compound and neoechinulin B on gene expression.
Table 1: Differentially Expressed Genes Induced by Neoechinulin B in Huh-7.5.1 Cells
A transcriptome analysis of human hepatoma Huh-7.5.1 cells treated with 20 µM neoechinulin B for 24 hours revealed a distinct set of differentially expressed genes.[1] This study identified 36 significantly upregulated and 25 significantly downregulated genes.[1]
| Gene Symbol | Regulation | Fold Change (log2) | Function/Pathway |
| Upregulated Genes | |||
| ABCB6 | Up | 1.27 | ABC transporter, mitochondrial iron homeostasis |
| ... | ... | ... | ... |
| Downregulated Genes | |||
| CYP3A4 | Down | -2.13 | Cytochrome P450, drug metabolism |
| SREBF1 | Down | -1.58 | Sterol regulatory element-binding protein 1, lipid metabolism |
| ... | ... | ... | ... |
| (A comprehensive list of all 61 differentially expressed genes is available in the original publication.) |
Table 2: Inferred Gene Expression Changes Induced by this compound via NF-κB and p38 MAPK Pathways in RAW 264.7 Macrophages
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] While a full transcriptomic profile is not available, the known downstream targets of these pathways allow for an inferred comparison of its effects on gene expression.
| Target Gene | Pathway | Expected Regulation by this compound | Function |
| NOS2 (iNOS) | NF-κB, p38 MAPK | Down | Production of nitric oxide, inflammation |
| PTGS2 (COX-2) | NF-κB, p38 MAPK | Down | Prostaglandin synthesis, inflammation |
| TNF | NF-κB, p38 MAPK | Down | Pro-inflammatory cytokine |
| IL1B | NF-κB, p38 MAPK | Down | Pro-inflammatory cytokine |
| IL6 | NF-κB, p38 MAPK | Down | Pro-inflammatory cytokine |
| CCL2 (MCP-1) | NF-κB | Down | Chemokine, monocyte recruitment |
| ICAM1 | NF-κB | Down | Cell adhesion molecule |
| Bcl-2 | NF-κB | Up (in some contexts) | Anti-apoptotic protein |
| CCND1 (Cyclin D1) | NF-κB | Down (in some contexts) | Cell cycle regulator |
| MMP9 | NF-κB, p38 MAPK | Down | Matrix metalloproteinase, tissue remodeling |
Comparative Insights:
-
Neoechinulin B demonstrates a clear impact on genes related to metabolism , particularly lipid and drug metabolism, through its interaction with the liver X receptor (LXR).[1]
-
This compound , in contrast, primarily modulates the expression of inflammatory and immune response genes by targeting the NF-κB and p38 MAPK pathways.[2]
-
Related Compounds: Studies on preechinulin and echinulin have not yet provided comprehensive gene expression profiles. However, some research indicates that preechinulin lacks the antiviral activity seen with neoechinulin B, suggesting a divergent impact on host gene expression. Echinulin has been noted for its cytotoxic and immunomodulatory effects, implying an influence on genes related to cell death and immune signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Protocol 1: Microarray Analysis of Neoechinulin B-Treated Huh-7.5.1 Cells
-
Cell Culture and Treatment: Human hepatoma Huh-7.5.1 cells were cultured under standard conditions and treated with 20 µM neoechinulin B or DMSO (vehicle control) for 24 hours.[1]
-
RNA Isolation and Microarray Hybridization: Total RNA was extracted from the cells. The quality and quantity of RNA were assessed, and the samples were then processed for microarray analysis using the Illumina HumanHT-12 v4 Expression BeadChip platform.[1]
-
Data Analysis: The raw microarray data was background-corrected, normalized, and analyzed for differential gene expression. Genes with a fold change of >2 and a statistically significant p-value were identified as differentially expressed.[1]
Protocol 2: Analysis of NF-κB and p38 MAPK Pathways in this compound-Treated RAW 264.7 Macrophages
-
Cell Culture and Treatment: Murine macrophage-like RAW 264.7 cells were cultured and pre-treated with varying concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2]
-
Western Blot Analysis: To assess the activation of the signaling pathways, whole-cell lysates were prepared and subjected to SDS-PAGE and western blotting. Antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, p38 MAPK) were used for detection.[2]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of target genes, total RNA was extracted, reverse-transcribed into cDNA, and then subjected to qRT-PCR using primers specific for genes such as NOS2, PTGS2, TNF, and IL1B.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant was quantified using specific ELISA kits.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and signaling pathways described in this guide.
Caption: Workflow for Neoechinulin B Gene Expression Analysis.
Caption: this compound's Inhibition of NF-κB and p38 MAPK Pathways.
References
validation of neoechinulin A as a chemical probe for specific pathways
For Researchers, Scientists, and Drug Development Professionals
Neoechinulin A, a fungal-derived indole alkaloid, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide provides a comprehensive validation of this compound as a chemical probe for specific cellular pathways, offering an objective comparison with established alternative probes. The information presented herein is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key validation assays.
Data Presentation: Quantitative Comparison of this compound and Alternative Probes
The following tables summarize the available quantitative data for this compound and established chemical probes for the NF-κB, p38 MAPK, Apoptosis, and Liver X Receptor (LXR) pathways. It is important to note that the data for this compound and the alternative probes are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibition of NF-κB and p38 MAPK Pathways
| Compound | Target Pathway | Cell Line | Assay Type | Concentration/IC50 | Reference |
| This compound | NF-κB | RAW264.7 | Inhibition of IκB-α phosphorylation and degradation | 12.5 - 100 µM (dose-dependent inhibition) | [1] |
| This compound | p38 MAPK | RAW264.7 | Inhibition of p38 phosphorylation | 12.5 - 100 µM (dose-dependent inhibition) | [1] |
| SB203580 | p38 MAPK | THP-1 | Kinase assay | IC50: 0.3-0.5 µM | [2] |
| Doramapimod (BIRB 796) | p38 MAPKα | Cell-free | Kinase assay | IC50: 38 nM | [3] |
| QNZ (EVP4593) | NF-κB | Jurkat T cells | NF-κB activation | IC50: 11 nM | [4] |
| TPCA-1 | IKK-2 (NF-κB pathway) | Cell-free | Kinase assay | IC50: 17.9 nM | [4] |
Table 2: Induction of Apoptosis in HeLa Cells
| Compound | Primary Mechanism | Cell Line | Assay Type | IC50 | Reference |
| This compound | Mitochondrial pathway (Bax/Bcl-2 modulation) | HeLa | Cytotoxicity | 1.25 - 10 µM | |
| Staurosporine | Broad-spectrum kinase inhibitor | HeLa S3 | Cytotoxicity | IC50: 4 nM | [5] |
| Betulinic Acid | Mitochondrial pathway | HeLa | Cytotoxicity | IC50 (48h): 30.42 µM | [6] |
Table 3: Liver X Receptor (LXR) Antagonism
| Compound | Target | Assay Type | IC50/pIC50 | Reference |
| Neoechinulin B | LXR | LXR-mediated transcription inhibition | Not specified | [7] |
| GSK2033 | LXRα | Full-length LXRα cotransfection | IC50: 17 nM | [7] |
| GSK2033 | LXRβ | Full-length LXRβ cotransfection | IC50: 9 nM | [7] |
Table 4: Direct Binding Targets of this compound
| Ligand | Target | Assay Type | Binding Affinity (Kd) | Reference |
| This compound | Chromogranin B | Quartz Crystal Microbalance (QCM) | 18 nM |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflows for validating this compound's activity.
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HeLa cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and a reference inhibitor (e.g., QNZ)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed HeLa cells in a 96-well opaque plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound or the reference inhibitor for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for 6 hours to induce NF-κB activation.
-
Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells with 20 µL of Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC50 value.[8][9][10][11]
In Vitro p38 MAPK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on p38 MAPK enzymatic activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
This compound and a reference inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay Kit (Promega) or anti-phospho-ATF-2 antibody for Western blotting
-
384-well plates
-
Plate reader capable of luminescence detection or Western blotting equipment
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant p38α MAPK, and ATF-2 substrate in a 384-well plate.
-
Add varying concentrations of this compound or the reference inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol, or detect the level of phosphorylated ATF-2 by Western blotting.[12][13][14][15][16]
-
Calculate the percentage of inhibition and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in HeLa cells by this compound.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound and a reference apoptosis inducer (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or the reference compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4][17][18] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Conclusion
The available data suggests that this compound is a modulator of multiple signaling pathways, including NF-κB, p38 MAPK, and apoptosis. Its dose-dependent inhibition of inflammatory pathways and induction of apoptosis in cancer cells, along with its high-affinity binding to chromogranin B, highlight its potential as a valuable chemical probe. However, to firmly establish its utility and specificity, further studies are required to determine its potency (IC50 values) in direct comparison with established probes in standardized enzymatic and cell-based assays. Researchers are encouraged to use the provided protocols to conduct such comparative studies to fully validate this compound for their specific research applications.
References
- 1. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Proteomic Investigation into Betulinic Acid-Induced Apoptosis of Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 17. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V-FITC Kit Protocol [hellobio.com]
Safety Operating Guide
Proper Disposal of Neoechinulin A: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Neoechinulin A. This document provides essential procedural information to ensure laboratory safety and environmental responsibility.
This compound, an indole alkaloid with known biological activities, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) for the structurally related compound, Neoechinulin C, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, this compound and its waste products must be managed as hazardous chemical waste. Disposal into sanitary sewers or regular trash is strictly prohibited.
Hazard and Safety Summary
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a chemical fume hood to avoid inhalation.
| Hazard Classification | Handling and Storage | Personal Protective Equipment (PPE) |
| Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Standard laboratory PPE (lab coat, gloves, safety glasses). |
| Very toxic to aquatic life | Avoid release to the environment. Collect any spillage. | Not applicable for direct personal protection, but crucial for environmental safety. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Not applicable. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be sent to an approved hazardous waste disposal facility. The following steps outline the process for accumulating and preparing this waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
1. Waste Identification and Segregation:
-
Pure this compound: Unused, expired, or surplus this compound must be disposed of as hazardous waste. Keep it in its original, clearly labeled container if possible.
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, centrifuge tubes) are considered contaminated solid waste.
-
Solvent Waste: Solutions containing this compound (e.g., from chromatography, reaction quenching) must be collected as liquid hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. Specifically, store it separately from strong acids, bases, and oxidizing agents to prevent any potential reactions.
2. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): All this compound waste must be stored in a designated and properly labeled Satellite Accumulation Area within the laboratory, at or near the point of generation. This area should be away from sinks and floor drains.
-
Containers:
-
Solid Waste: Collect contaminated solid waste in a dedicated, leak-proof container lined with a durable plastic bag. Glass or robust plastic containers are suitable.
-
Liquid Waste: Use a chemically compatible, sealable container for liquid waste, such as a glass or polyethylene carboy. Ensure the container is properly vented if necessary, but always kept closed when not in use. Do not fill liquid waste containers beyond 90% capacity to allow for expansion.
-
Original Containers: If disposing of the pure compound, the original container is often the best choice.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "contaminated gloves and tips," "methanol/chloroform solution"). Your institution's EHS department will likely provide specific hazardous waste tags that must be completed and attached to the container as soon as the first drop of waste is added.
3. Preparing for Disposal:
-
Container Integrity: Ensure all waste containers are in good condition, with no leaks or external contamination. Lids must be securely fastened.
-
Requesting Pickup: Once a waste container is full or you are discontinuing the use of this compound, arrange for a waste pickup through your institution's EHS department. Follow their specific procedures for requesting a collection. Do not transport hazardous waste outside of your laboratory.
4. Handling Empty Containers:
-
Containers that held pure this compound are considered to have held an acutely toxic substance. To be considered "empty" and disposable as regular trash, they must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[2] After triple-rinsing, the original labels on the container should be defaced or removed before disposal.[1]
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste regulations. For detailed experimental procedures involving this compound, researchers should consult relevant scientific literature. The stability of diketopiperazines, the chemical class of this compound, is known to be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions. Therefore, avoiding the mixing of this compound waste with strong acids or bases is a critical step in safe disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision-making and procedural steps.
Caption: Logical flow for the disposal of this compound waste.
Caption: Key stages in the laboratory waste management of this compound.
References
Personal protective equipment for handling neoechinulin A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of neoechinulin A, a mycotoxin with notable biological activity. The following guidelines are designed to ensure a safe laboratory environment and are based on the best available information for this compound and its structural analogs.
Key Safety and Physical Data
While comprehensive toxicological data for this compound is limited, the following table summarizes its known physical properties and the hazard profile of the closely related neoechinulin C. This information should be used to inform safe handling practices.
| Property | Data |
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.4 g/mol [1] |
| Physical Appearance | White to off-white solid[2] |
| Recommended Storage | Solid: 4°C; In solvent: -20°C to -80°C[2][3] |
| Known Hazards (from Neoechinulin C) | Harmful if swallowed (Oral Acute Toxicity Category 4).[3] Very toxic to aquatic life with long-lasting effects.[3] |
Operational Plan: Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure to this compound.
Primary Engineering Controls:
-
All work involving this compound, especially the handling of the solid form, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[3]
-
An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Required Personal Protective Equipment:
-
Hand Protection: Double gloving with nitrile gloves is required. The outer gloves must be removed and disposed of as hazardous waste immediately upon contamination.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[3] A full-face shield is recommended when there is a risk of splashing.
-
Body Protection: A fully fastened laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, disposable overalls are recommended.
-
Respiratory Protection: When handling the solid compound outside of a certified fume hood or in the event of a spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is essential.
Experimental Protocols: Step-by-Step Safe Handling
Receipt and Storage:
-
Upon delivery, carefully inspect the integrity of the packaging and primary container.
-
Store this compound in a clearly labeled, tightly sealed container in a designated, cool, and well-ventilated area, shielded from direct sunlight and sources of ignition.[3] Adhere to the recommended storage temperatures for solids and solutions.[2][3]
Weighing and Solution Preparation:
-
All transfers of solid this compound must be performed within a chemical fume hood to contain any dust.
-
Use dedicated, disposable weighing boats and spatulas. If non-disposable equipment is used, it must be decontaminated immediately after use.
-
Prepare solutions within the fume hood, ensuring all vessels are appropriately labeled with the compound name, concentration, and hazard warnings.
Experimental Use:
-
Maintain clear and accurate labeling on all vessels containing this compound.
-
Strictly prohibit eating, drinking, and smoking in the laboratory.[3]
-
Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[3]
Disposal Plan: Waste Management and Decontamination
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have been in contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and labeled hazardous liquid waste container. Disposal down the drain is strictly prohibited.[3]
Decontamination Procedures:
-
Non-Disposable Equipment: Thoroughly decontaminate all reusable items, such as glassware and magnetic stir bars, by first rinsing with an appropriate organic solvent (e.g., ethanol or acetone) to solubilize the compound, followed by a standard wash with laboratory detergent and water. The initial solvent rinse must be collected as hazardous liquid waste.
Final Waste Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[3]
Emergency Response Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water and wash with soap. Remove any contaminated clothing. Seek medical attention if irritation develops.
-
Eye Exposure: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the medical team with the compound name and any available safety information.[3]
-
Spill Response:
-
Alert others in the immediate area and evacuate if necessary.
-
Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material.
-
Carefully collect all contaminated materials into a labeled hazardous waste container.
-
Thoroughly decontaminate the spill area.
-
Visualized Workflow for Safe Handling
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
